5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWNUQUSUZFYPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504798 | |
| Record name | 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98464-65-4 | |
| Record name | 5-(2-Methoxyphenyl)-3,4-dihydro-2H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
Introduction
This compound, also known as 2-(2-methoxyphenyl)-1-pyrroline, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure serves as a valuable scaffold for the development of more complex molecules and potential therapeutic agents.[1] The substituted pyrroline ring is a key feature in various biologically active compounds. This guide provides a detailed overview of established and innovative methodologies for the synthesis of this and structurally related compounds, complete with experimental protocols, quantitative data, and visual workflows to aid in research and development.
Method 1: Synthesis from Arylnitriles via Grignard Reaction
A direct and efficient one-step method for the synthesis of 2-aryl-1-pyrrolines involves the reaction of an aromatic nitrile with a protected γ-aminoalkylmagnesium bromide Grignard reagent. This approach offers high purity of the final product after a straightforward workup procedure.[2][3]
Reaction Pathway
The synthesis proceeds through the addition of the Grignard reagent to the nitrile, forming an adduct. Subsequent N-deprotection and spontaneous intramolecular cyclization via a transimination process yield the desired 2-aryl-1-pyrroline.[2]
Caption: Reaction scheme for the synthesis of 2-aryl-1-pyrrolines.
Experimental Protocol
The following is a generalized protocol adapted from the synthesis of 2-phenyl-1-pyrroline.[2] This can be modified for 2-methoxybenzonitrile to obtain the target compound.
-
Preparation of Grignard Reagent (2): The stabase-protected γ-aminoalkylmagnesium bromide is generated from 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane and magnesium turnings in an ethereal medium. The reaction is initiated by adding a few crystals of iodine and crushing the magnesium.[2]
-
Reaction with Nitrile (1): To a solution of the Grignard reagent (3 equivalents), add the aromatic nitrile (e.g., 2-methoxybenzonitrile) (1 equivalent) dissolved in dry tetrahydrofuran under a nitrogen atmosphere.
-
Deprotection and Cyclization:
-
After the initial reaction, the solvent is evaporated.
-
The residue is suspended in methanol, and potassium carbonate is added.
-
The suspension is refluxed with stirring for approximately 3 hours.[2]
-
-
Workup and Purification:
-
The reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are dried, and the solvent is evaporated.
-
The residue is dissolved in diethyl ether and treated with an aqueous solution of oxalic acid to remove the disilyl by-product.[2]
-
The aqueous phase is then made alkaline with sodium hydroxide pellets.
-
The final product is extracted with dichloromethane, dried, and the solvent is evaporated to yield the pure 2-aryl-1-pyrroline.[2]
-
Quantitative Data
The yields for various 2-aryl-1-pyrrolines using this method are reported to be moderate to good, with high purity (>97%).[2]
| Aryl Substituent | Solvent for Nitrile | Yield | Purity | Reference |
| Phenyl | Tetrahydrofuran | 81% | > 97% | [2] |
| 4-Methylphenyl | Diethyl ether/benzene (3:1) | 36% | > 97% | [2] |
| 4-Methylphenyl | Diethyl ether | 32% | > 97% | [2] |
| 3-Pyridyl (Myosmine) | - | - | - | [2] |
Method 2: Hydrogenative Cyclization of Nitro Ketones
This modern approach allows for the flexible synthesis of substituted 3,4-dihydro-2H-pyrroles from readily available starting materials: a ketone, an aldehyde, and a nitroalkane. The key step is a highly active and reusable nickel-catalyzed hydrogenation and cyclization of the intermediate nitro ketone.[4][5]
Reaction Pathway
The synthesis involves a three-component reaction to form a nitro ketone, which then undergoes catalytic hydrogenation to reduce the nitro group, followed by intramolecular cyclization to form the dihydropyrrole ring.
References
- 1. This compound | 98464-65-4 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of complex nitrogen-containing scaffolds for pharmaceutical applications. Its structure, featuring a 2-methoxyphenyl substituent on a dihydropyrrole ring, offers unique electronic and steric properties for further chemical elaboration.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 98464-65-4 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| InChI Key | PFWNUQUSUZFYPA-UHFFFAOYSA-N |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (Proton NMR) Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 2H | Ar-H |
| ~ 6.85 - 7.00 | m | 2H | Ar-H |
| ~ 3.85 | s | 3H | -OCH₃ |
| ~ 3.00 - 3.20 | t | 2H | CH₂ (C2) |
| ~ 2.60 - 2.80 | t | 2H | CH₂ (C4) |
| ~ 1.90 - 2.10 | quintet | 2H | CH₂ (C3) |
¹³C NMR (Carbon NMR) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | C=N (C5) |
| ~ 157 | Ar-C (C-OCH₃) |
| ~ 130 | Ar-CH |
| ~ 128 | Ar-C (Quaternary) |
| ~ 121 | Ar-CH |
| ~ 111 | Ar-CH |
| ~ 55.5 | -OCH₃ |
| ~ 45 | CH₂ (C2) |
| ~ 35 | CH₂ (C4) |
| ~ 22 | CH₂ (C3) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch (if tautomer present) |
| ~ 3060 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~ 1640 | Strong | C=N Stretch (Imine) |
| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~ 1250 | Strong | C-O Stretch (Asymmetric, Aryl Ether)[1] |
| ~ 1025 | Medium | C-O Stretch (Symmetric, Aryl Ether) |
Mass Spectrometry (MS) (Predicted)
| m/z Value | Ion |
| 175.10 | [M]⁺ (Molecular Ion) |
| 176.10 | [M+H]⁺ (In High-Resolution MS)[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are outlined below. These are based on established methodologies for similar heterocyclic compounds.[1]
Synthesis: Gold-Catalyzed Cyclization
A robust method for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles involves a gold-catalyzed tandem addition and cyclization cascade.[1]
-
Reaction Setup: To a solution of 2-ethynylanisole (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere is added an N-protected aminoacetaldehyde acetal derivative (1.1 eq).
-
Catalysis: A gold(I) catalyst, such as [Au(IPr)Cl]/AgSbF₆ (2 mol%), is added to the reaction mixture.
-
Reaction Execution: The mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 5-(2-methoxyphenyl)-substituted pyrrole intermediate.
-
Reduction to Dihydropyrrole: The resulting pyrrole is dissolved in a mixture of acetic acid and ethanol. Zinc dust (5.0 eq) is added portion-wise, and the reaction is stirred at 60°C for 4 hours.
-
Final Isolation: The reaction mixture is filtered through celite, and the solvent is removed in vacuo. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried, concentrated, and purified by chromatography to afford this compound.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer on a thin film of the compound over NaCl plates.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the general synthetic workflow and a potential (hypothetical) role of this compound class in modulating a signaling pathway.
References
Potential Research Applications of 5-Aryl-3,4-dihydro-2H-pyrroles: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning research applications of 5-aryl-3,4-dihydro-2H-pyrroles, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and drug development. The unique structural features of this scaffold have led to the discovery of potent biological activities, particularly in the realm of oncology. This document details their synthesis, biological evaluation, and proposed mechanisms of action, offering a valuable resource for researchers seeking to explore the therapeutic promise of these molecules.
Core Research Applications
The primary research focus on 5-aryl-3,4-dihydro-2H-pyrroles has been in the field of cancer therapeutics. These compounds have exhibited notable antiproliferative activity against a range of human cancer cell lines. Their mechanism of action is an area of active investigation, with evidence pointing towards the modulation of key metabolic pathways that are crucial for cancer cell survival and proliferation.
Quantitative Biological Activity
The antiproliferative effects of various 5-aryl-3,4-dihydro-2H-pyrrole derivatives have been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, have been determined for several derivatives against a panel of cancer cell lines. This data provides a basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.
A summary of the reported IC50 values for a selection of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles is presented in Table 1.
Table 1: Antiproliferative Activity (IC50, µM) of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Derivatives [1]
| Compound | Ar¹ | Ar² | MCF-7 | MDA-MB-231 | A549 | H1299 | HeLa | HepG2 | HT-29 | PC3 | MCF-10A (Normal) | Selectivity Index (SI) for A549 |
| trans-4k | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 149 ± 12 | 717 ± 73 | 11.7 ± 0.9 | 36.4 ± 2.0 | 1168 ± 42 | 44.6 ± 2.8 | 28.1 ± 2.0 | 44.3 ± 5.4 | 181 ± 11 | 15.5 |
| cis-4k | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 185 ± 26 | 16.0 ± 0.7 | 82.2 ± 6.1 | 25.4 ± 2.3 | 224 ± 15 | 117 ± 4.8 | 19.6 ± 1.8 | 115 ± 4.8 | 104 ± 8.2 | 1.27 |
| cis-4e | 4-ClC₆H₄ | 4-FC₆H₄ | 923 ± 37 | 1989 ± 40 | 136 ± 5.4 | 1876 ± 51 | 1180 ± 37 | 117 ± 6.2 | 64.3 ± 4.8 | 125 ± 7.6 | 429 ± 28 | 3.16 |
| cis-4h | 4-ClC₆H₄ | 4-ClC₆H₄ | - | - | 311 ± 21 | - | - | - | - | - | 2280 ± 150 | 7.33 |
| Cisplatin | - | - | - | - | 38.6 ± 2.5 | - | - | - | - | - | 23.2 ± 1.8 | 0.6 |
Data presented as mean ± standard deviation. The Selectivity Index (SI) is calculated as IC50 in normal cells (MCF-10A) / IC50 in cancer cells (A549). A higher SI value indicates greater selectivity for cancer cells.
Proposed Mechanism of Action: Targeting Proline Metabolism
Recent studies suggest that the anticancer activity of 5-aryl-3,4-dihydro-2H-pyrroles may be linked to their structural similarity to Δ¹-pyrroline-5-carboxylate (P5C), a critical intermediate in proline metabolism.[1] Cancer cells often exhibit altered metabolic pathways to sustain their rapid growth and proliferation.[2][3][4] The proline metabolic pathway, particularly the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1), has emerged as a key player in this metabolic rewiring.[5][6][7]
PYCR1 catalyzes the final step in proline biosynthesis, the reduction of P5C to proline.[5][6] This process is crucial for cancer cells as it contributes to biomass production, redox homeostasis, and ATP generation.[2][6] Upregulation of PYCR1 has been observed in various cancers and is often associated with poor prognosis.[5][7] It is hypothesized that 5-aryl-3,4-dihydro-2H-pyrrole derivatives may act as inhibitors of PYCR1, thereby disrupting proline metabolism and impeding cancer cell growth.
The inhibition of PYCR1 can lead to the downstream dysregulation of several critical signaling pathways that are frequently hyperactivated in cancer, including the PI3K/Akt/mTOR and JAK-STAT3 pathways.[5][7]
Proline Metabolism and its Link to Cancer Signaling Pathways
Figure 1: Proposed mechanism of action of 5-aryl-3,4-dihydro-2H-pyrroles.
Experimental Protocols
Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles[1][8]
A general and efficient method for the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves the cyclization of 2-amino-5-oxonitriles, which are obtained from the Michael addition of [(diphenylmethylene)amino]acetonitrile to arylmethyleneacetophenones (chalcones).
Workflow for the Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles
Figure 2: Synthetic workflow for 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.
Step 1: Synthesis of 2-Amino-5-oxonitriles (Michael Addition)
-
To a solution of the appropriate arylmethyleneacetophenone (1 equivalent) in a suitable solvent (e.g., acetonitrile), add [(diphenylmethylene)amino]acetonitrile (1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base (e.g., 33% aqueous NaOH) dropwise while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-amino-5-oxonitrile intermediate.
Step 2: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (Deprotection and Cyclization)
-
Dissolve the 2-amino-5-oxonitrile intermediate (1 equivalent) in a mixture of ether and methanol.
-
Add a solution of 20% HCl in diethyl ether dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with an aqueous solution of ammonia.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.
In Vitro Antiproliferative Activity Assessment (MTT Assay)[9][10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for the MTT Assay
Figure 3: Workflow for determining antiproliferative activity using the MTT assay.
Protocol:
-
Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Future Directions
The promising in vitro anticancer activity of 5-aryl-3,4-dihydro-2H-pyrroles warrants further investigation. Future research should focus on:
-
Expansion of the Chemical Library: Synthesis of a broader range of derivatives to establish more comprehensive SAR and optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions with PYCR1 and the downstream effects on signaling pathways.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of cancer to assess their therapeutic potential in a physiological context.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to determine their drug-likeness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Multifaceted Biological Activities of Methoxy-Substituted Pyrrole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a methoxy substituent onto the pyrrole ring has been shown to significantly modulate the pharmacological properties of these derivatives, leading to potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth overview of the biological activities of methoxy-substituted pyrrole derivatives, focusing on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity: Targeting the Cytoskeleton
A significant body of research has highlighted the potent anticancer activity of methoxy-substituted pyrrole derivatives. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, these derivatives disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][5]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative methoxy-substituted pyrrole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Methoxy Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 3,4,5-trimethoxyphenyl | MCF-7 (Breast) | 0.015 | [1] |
| Compound 2 | 4-methoxyphenyl | HCT116 (Colon) | 0.018 | [6] |
| Compound 3 | 4-methoxyphenyl | BX-PC3 (Pancreatic) | 0.017 | [6] |
| Compound 4 | 4-methoxyphenyl | Jurkat (Leukemia) | 0.041 | [6] |
| Compound 5 | 1-(4-methoxyphenyl) | PC-3 (Prostate) | 0.006 | [5] |
Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction
The following diagram illustrates the proposed signaling pathway for the anticancer activity of methoxy-substituted pyrrole derivatives that act as tubulin polymerization inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Methoxy-substituted pyrrole derivative (test compound)
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxy-substituted pyrrole derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway
Methoxy-substituted pyrrole derivatives have also demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response.[7][8] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[9][10]
Quantitative Data for Anti-inflammatory Activity
The following table presents data on the in vivo anti-inflammatory activity of a methoxy-substituted pyrrole derivative in the carrageenan-induced paw edema model.
| Compound ID | Methoxy Substitution Pattern | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Compound 6 | 1,5-diaryl-2-methoxy | 10 | 45 | [7] |
Signaling Pathway: Inhibition of the Cyclooxygenase (COX) Pathway
The diagram below illustrates how methoxy-substituted pyrrole derivatives can interfere with the arachidonic acid cascade to exert their anti-inflammatory effects.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Methoxy-substituted pyrrole derivative (test compound)
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a positive control group (indomethacin, e.g., 10 mg/kg), and test groups receiving different doses of the methoxy-substituted pyrrole derivative. Administer the compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Diverse and Developing Mechanisms
Methoxy-substituted pyrrole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][11] The mechanisms of antimicrobial action are diverse and appear to be dependent on the specific structure of the derivative and the target microorganism. Potential molecular targets that have been identified include enzymes involved in essential bacterial processes such as cell wall synthesis and DNA replication.[1][12] For instance, some pyrrole derivatives are suggested to inhibit UDP-N-acetylenolpyruvylglucosamine reductase, an enzyme crucial for peptidoglycan biosynthesis, or DNA gyrase, an enzyme essential for DNA replication.[1][11]
Quantitative Data for Antimicrobial Activity
The following table shows the minimum inhibitory concentration (MIC) values of a methoxy-substituted pyrrole derivative against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Methoxy Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 7 | N-arylpyrrole with methoxy | Staphylococcus aureus (MRSA) | 4 | [13] |
| Compound 7 | N-arylpyrrole with methoxy | Escherichia coli | 8 | [13] |
| Compound 7 | N-arylpyrrole with methoxy | Klebsiella pneumoniae | 8 | [13] |
| Compound 7 | N-arylpyrrole with methoxy | Acinetobacter baumannii | 8 | [13] |
| Compound 7 | N-arylpyrrole with methoxy | Mycobacterium phlei | 8 | [13] |
Proposed Antimicrobial Mechanisms of Action
The following diagram provides a simplified overview of potential antimicrobial mechanisms of action for methoxy-substituted pyrrole derivatives.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique to determine the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Methoxy-substituted pyrrole derivative (test compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the methoxy-substituted pyrrole derivative in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in CAMHB in a 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion
Methoxy-substituted pyrrole derivatives represent a versatile and promising class of bioactive compounds with significant potential in the development of new therapeutic agents. Their ability to potently inhibit cancer cell growth, suppress inflammation, and combat microbial infections highlights the importance of the pyrrole scaffold and the strategic placement of methoxy groups in drug design. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these remarkable molecules. Future research should continue to investigate the structure-activity relationships, optimize the pharmacokinetic properties, and fully elucidate the molecular mechanisms of action of this important class of compounds.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. acgpubs.org [acgpubs.org]
- 13. ligand-based-discovery-of-novel-n-arylpyrrole-derivatives-as-broad-spectrum-antimicrobial-agents-with-antibiofilm-and-anti-virulence-activity - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole, a five-membered heterocyclic compound, is a versatile intermediate in organic synthesis with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and prospective applications, particularly in the development of novel therapeutics. While the direct biological evaluation of this specific compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with notable biological activities. This guide consolidates the available information on its synthesis and chemical behavior and explores the biological relevance of closely related analogs to highlight its potential in drug discovery.
Introduction
Heterocyclic compounds are fundamental building blocks in medicinal chemistry, with the pyrrole and dihydropyrrole cores being integral to numerous pharmaceuticals and biologically active natural products. The compound this compound (CAS No: 98464-65-4) is a partially unsaturated pyrrole derivative featuring a 2-methoxyphenyl substituent at the 5-position.[1] The presence of the electron-donating methoxy group influences the electronic and steric properties of the molecule, making it a valuable precursor for the synthesis of more complex heterocyclic systems.[1] This guide aims to provide a detailed technical overview of this compound for researchers in organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 98464-65-4 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Synthesis and Experimental Protocols
The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles can be achieved through various synthetic strategies. A notable method is the gold-catalyzed tandem addition–cyclization cascade.[1]
Gold-Catalyzed Addition–Cyclization Cascade
This method provides a highly effective route to substituted pyrroles and their dihydrogenated derivatives.[1]
Experimental Protocol:
-
Step 1: Formation of the Pyrrole Intermediate: The reaction is initiated by the gold-catalyzed reaction of a terminal alkyne bearing the 2-methoxyphenyl substituent with an N-benzoyl 2-aminopropanal acetal. This leads to the formation of a 5-(2-methoxyphenyl)-substituted pyrrole intermediate.[1]
-
Step 2: Diastereoselective Reduction: The resulting pyrrole intermediate is then subjected to a diastereoselective reduction using zinc dust and a sulfonic acid to yield the corresponding this compound derivative.[1]
This method is advantageous due to its potential for stereoselective control and its tolerance of a wide range of functional groups.[1]
Workflow for Gold-Catalyzed Synthesis:
Caption: Gold-catalyzed synthesis of this compound.
Chemical Reactivity
This compound can undergo several types of chemical reactions, making it a versatile synthetic intermediate.
-
Oxidation: The dihydropyrrole ring can be oxidized to the corresponding fully aromatic pyrrole.[1]
-
Reduction: The compound can be reduced to its fully saturated pyrrolidine form.[1]
-
Substitution: Both the aromatic methoxyphenyl ring and the dihydropyrrole ring can undergo electrophilic and nucleophilic substitution reactions.[1]
Logical Relationship of Reactivity: ```dot digraph "Reactivity" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Core" [label="this compound", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Oxidation" [label="Oxidation"]; "Reduction" [label="Reduction"]; "Substitution" [label="Substitution"]; "Pyrrole" [label="Corresponding Pyrrole Derivative"]; "Pyrrolidine" [label="Fully Saturated Pyrrolidine"]; "Substituted_Derivatives" [label="Substituted Analogs"];
"Core" -> "Oxidation" -> "Pyrrole"; "Core" -> "Reduction" -> "Pyrrolidine"; "Core" -> "Substitution" -> "Substituted_Derivatives"; }
Caption: A potential workflow for drug discovery starting from the core compound.
Conclusion
This compound is a heterocyclic compound of significant interest due to its utility as a synthetic intermediate. While detailed characterization and biological evaluation of this specific molecule are not extensively reported, the synthetic methodologies and the known biological activities of related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential in heterocyclic chemistry and drug discovery.
References
Golden Opportunities: A Technical Guide to Gold-Catalyzed Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The field of organic synthesis has been revolutionized by the emergence of gold catalysis, a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of gold-catalyzed cyclization reactions, offering insights into their mechanisms, quantitative data for comparative analysis, detailed experimental protocols for key transformations, and visualizations of reaction pathways and experimental workflows. These reactions are pivotal in the synthesis of novel heterocyclic compounds, which are foundational in drug discovery and development.
The Core of Gold Catalysis: Mechanism of Cyclization
Homogeneous gold catalysts, typically in the +1 or +3 oxidation state, act as soft and carbophilic Lewis acids. This character allows them to activate carbon-carbon multiple bonds, such as those in alkynes, allenes, and alkenes, towards nucleophilic attack.[1] The general mechanism of a gold-catalyzed cyclization reaction can be summarized in the following key steps:
-
Activation of the π-system: A cationic gold(I) or gold(III) complex coordinates to the alkyne or allene moiety of the substrate. This coordination polarizes the C-C multiple bond, making it more electrophilic.
-
Nucleophilic Attack: An intramolecular nucleophile (e.g., an alcohol, amine, or another π-system) attacks the activated multiple bond. This step can proceed via different modes, such as exo or endo cyclization, leading to various ring sizes.
-
Protodeauration/Reductive Elimination: The resulting organogold intermediate undergoes protodeauration (cleavage of the C-Au bond by a proton) or reductive elimination to release the cyclized product and regenerate the active gold catalyst, thus completing the catalytic cycle.
The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the ligands on the gold center, the counterion, and the reaction conditions.[2]
Quantitative Data Presentation
The efficiency of gold-catalyzed cyclization reactions is highly dependent on the choice of catalyst, co-catalyst, solvent, and temperature. The following tables summarize quantitative data for the synthesis of polysubstituted furans, providing a comparative overview of different reaction conditions.
Table 1: Optimization of Reaction Conditions for the Gold-Catalyzed Synthesis of Polysubstituted Furan 3aa [3]
| Entry | Au Catalyst (mol%) | Ag Co-catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | AuBr₃ (5) | - | 60 | 30 | 45 |
| 2 | AuBr₃ (5) | AgOTf (15) | 60 | 30 | 72 |
| 3 | AuBr₃ (5) | AgOTf (15) | 100 | 30 | 65 |
| 4 | AuBr₃ (5) | AgOTf (15) | 60 | 30 | 84 |
| 5 | AuCl (5) | AgOTf (15) | 60 | 30 | low |
| 6 | Ph₃PAuCl (5) | AgOTf (5) | 60 | 30 | 25 |
Table 2: Effect of Silver Co-catalyst Counter-anion on the Synthesis of Furan 3aa [3]
| Entry | Au Catalyst (mol%) | Ag Co-catalyst (15 mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | AuBr₃ (5) | AgOTf | 60 | 30 | 84 |
| 2 | AuBr₃ (5) | AgNTf₂ | 60 | 30 | 57 |
| 3 | AuBr₃ (5) | AgBF₄ | 60 | 30 | 47 |
| 4 | AuBr₃ (5) | AgSbF₆ | 60 | 30 | 81 |
Experimental Protocols
This section provides detailed methodologies for key gold-catalyzed cyclization reactions, offering a practical guide for laboratory implementation.
Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes
This protocol describes a general procedure for the skeletal rearrangement of 1,6-enynes catalyzed by a gold(I) complex.[4]
Materials:
-
1,6-enyne substrate (400 μmol)
-
[JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol%)
-
Dichloromethane (CH₂Cl₂) (4 mL)
-
Triethylamine
Procedure:
-
To a stirred solution of the 1,6-enyne in CH₂Cl₂ at 23 °C, add the gold(I) catalyst.
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Upon completion, quench the reaction with a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel or neutral alumina.
Gold(I)-Catalyzed Intermolecular Hydroamination of Alkynes
This procedure outlines the synthesis of imines through the intermolecular hydroamination of alkynes with arylamines, catalyzed by an N-heterocyclic carbene (NHC)-gold(I) complex.[3][5]
Materials:
-
Arylamine (1.0 mmol)
-
Alkyne (1.5 mmol)
-
Au-NHC precatalyst (1 mol%)
-
Silver salt (e.g., AgSbF₆) (2 mol%)
-
Solvent (e.g., acetonitrile) (1.0 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, load the arylamine, alkyne, Au-NHC precatalyst, and silver salt.
-
Add the solvent to the Schlenk tube.
-
Place the flask in a preheated oil bath at 90°C and stir for 16 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by appropriate methods (e.g., column chromatography) to obtain the desired imine.
Gold(III)-Catalyzed Synthesis of Polysubstituted Furans
This protocol details the synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds in an ionic liquid.[3]
Materials:
-
Propargylic alcohol (1 mmol)
-
1,3-dicarbonyl compound (1 eq.)
-
AuBr₃ (5 mol%)
-
AgOTf (15 mol%)
-
Ionic liquid [EMIM][NTf₂]
Procedure:
-
To a solution of the propargylic alcohol and 1,3-dicarbonyl compound in the ionic liquid, add AuBr₃ and AgOTf at room temperature.
-
Stir the reaction mixture at 60 °C. Reaction times vary depending on the substrate (typically 10-30 minutes).
-
Upon completion, extract the product with an organic solvent (e.g., diethyl ether).
-
The ionic liquid containing the catalyst can be recovered and reused.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex chemical transformations and experimental processes.
Caption: Proposed mechanism for the gold(III)-catalyzed synthesis of polysubstituted furans.
Caption: Catalytic cycle of gold(I)-catalyzed enyne cycloisomerization.
Caption: High-throughput experimental workflow for catalyst screening.
Conclusion
Gold-catalyzed cyclization reactions represent a versatile and powerful strategy in modern organic synthesis. The mild reaction conditions, high efficiency, and functional group tolerance make them particularly attractive for the synthesis of complex molecules with potential biological activity. This guide has provided a comprehensive overview of the fundamental aspects of these reactions, from mechanistic principles to practical experimental guidance. The continued exploration of novel gold catalysts and their application in increasingly complex synthetic challenges promises to further expand the horizons of chemical synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Pictet-Spengler Reaction: A Core Guide to Pyrrole Synthesis for the Modern Chemist
A whitepaper on the foundational principles and contemporary applications of the Pictet-Spengler reaction for the synthesis of pyrrole-fused heterocyclic systems, tailored for researchers, scientists, and professionals in drug development.
The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, provides a powerful and versatile method for the synthesis of aza-heterocycles. While traditionally associated with the synthesis of tetrahydroisoquinolines and β-carbolines from indole precursors, its application to the construction of pyrrole-fused ring systems is of significant interest in medicinal chemistry and materials science. Pyrrole-containing polyheterocycles are prevalent scaffolds in numerous biologically active compounds and functional materials. This technical guide delves into the basic principles, reaction mechanisms, and practical applications of the Pictet-Spengler reaction for the synthesis of these valuable molecular architectures.
Core Principles and Reaction Mechanism
The classical Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, which then undergoes protonation to generate a highly electrophilic iminium ion. This intermediate is subsequently attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of a new heterocyclic ring.
In the context of pyrrole synthesis, the starting material is typically a β-(pyrrol-1-yl)aniline or a similar derivative where a pyrrole ring is positioned to act as the nucleophile. The general mechanism can be summarized as follows:
-
Iminium Ion Formation: The amine functionality of the pyrrole-containing starting material reacts with a carbonyl compound in the presence of an acid catalyst to form a Schiff base. Subsequent protonation of the imine nitrogen generates a reactive iminium ion.
-
Intramolecular Cyclization: The electron-rich pyrrole ring, acting as the nucleophile, attacks the electrophilic carbon of the iminium ion. This intramolecular cyclization is the key ring-forming step.
-
Aromatization: The resulting cyclized intermediate, a dihydropyrrolo-fused system, often undergoes spontaneous or induced oxidation (aromatization) to yield the final, more stable pyrrolo-fused heterocycle.
A significant and widely employed variation of this reaction involves the use of N-acyliminium ions. These intermediates are generated from precursors such as amides or lactams and are even more electrophilic than their iminium counterparts, often allowing the reaction to proceed under milder conditions and with a broader range of substrates.
Quantitative Data on Substrate Scope and Yields
The Pictet-Spengler reaction for pyrrole synthesis has been successfully applied to a variety of substrates, affording a diverse range of fused heterocyclic products. The following tables summarize the quantitative data from selected studies, highlighting the scope of the reaction with different pyrrole-containing amines and carbonyl compounds.
| Entry | 1-(2-Aminophenyl)pyrrole Derivative | Aldehyde/Ketone | Catalyst/Solvent | Product | Yield (%) | Reference |
| 1 | 1-(2-Aminophenyl)pyrrole | Benzaldehyde | p-DBSA / Ethanol | 4-Phenylpyrrolo[1,2-a]quinoxaline | High | [1] |
| 2 | 1-(2-Aminophenyl)pyrrole | 4-Nitrobenzaldehyde | Amberlite IR-120H / Solvent-free | 4-(4-Nitrophenyl)pyrrolo[1,2-a]quinoxaline | 92 | [2] |
| 3 | 2-(1H-Pyrrol-1-yl)aniline | Isovaleraldehyde | Chiral Pentacarboxycyclopentadiene / Toluene | 4-Isobutyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 92 | [3] |
| 4 | 2-(1H-Pyrrol-1-yl)aniline | 2-Hydroxybenzaldehyde | Chiral Pentacarboxycyclopentadiene / Toluene | 4-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline | 85 | [3] |
| 5 | 1-(2-Nitrophenyl)pyrrole | Benzyl alcohol | Iron catalyst / CPME | 4-Phenylpyrrolo[1,2-a]quinoxaline | 99 | [4] |
| 6 | 1-(2-Nitrophenyl)pyrrole | 4-Methylbenzyl alcohol | Iron catalyst / CPME | 4-(p-Tolyl)pyrrolo[1,2-a]quinoxaline | 95 | [4] |
| 7 | 1-(2-Nitrophenyl)pyrrole | 4-Methoxybenzyl alcohol | Iron catalyst / CPME | 4-(4-Methoxyphenyl)pyrrolo[1,2-a]quinoxaline | 92 | [4] |
| 8 | 1-(2-Nitrophenyl)pyrrole | 2-Thiophenemethanol | Iron catalyst / CPME | 4-(Thiophen-2-yl)pyrrolo[1,2-a]quinoxaline | 88 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted Pyrrolo[1,2-a]quinoxalines
This protocol is adapted from a green chemistry approach utilizing a surfactant catalyst.[1]
Materials:
-
1-(2-Aminophenyl)pyrrole derivative (e.g., 1-(2-aminophenyl)pyrrole)
-
Substituted aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the 1-(2-aminophenyl)pyrrole derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
The crude product can be further purified by column chromatography if necessary.
Intramolecular N-Acyliminium Pictet-Spengler Reaction for Pyrroloisoquinolines
This procedure describes a solid-phase synthesis approach, which is highly amenable to combinatorial library synthesis.[5]
Conceptual Workflow:
-
A peptide containing a phenylalanine derivative is assembled on a solid support.
-
A precursor to a peptide aldehyde, such as an N-Boc 1,3-oxazine, is incorporated into the peptide sequence.
-
Treatment with acid removes the Boc protecting group and generates the peptide aldehyde in situ.
-
The aldehyde undergoes an intramolecular condensation with an amide nitrogen of the peptide backbone, forming a cyclic 5-hydroxylactam.
-
This hydroxylactam is in equilibrium with the corresponding highly reactive N-acyliminium ion.
-
Under appropriate acidic conditions (using either Brønsted or Lewis acids), the aromatic ring of the neighboring phenylalanine derivative attacks the N-acyliminium ion, effecting the Pictet-Spengler cyclization.
-
This intramolecular reaction proceeds with high stereoselectivity, yielding a single stereoisomer of the 1,5,6,10b-tetrahydro-2H-pyrrolo[2,1-a]isoquinolin-3-one product.
Mandatory Visualizations
References
- 1. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A direct entry to polycyclic quinoxaline derivatives via I2-DMSO mediated oxidative decarboxylation of α-amino acids and the subsequent Pictet–Spengler cyclization reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Solid-phase synthesis of pyrroloisoquinolines via the intramolecular N-acyliminium Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Step-by-Step Pictet-Spengler Reaction for the Synthesis of 5-Aryl-Pyrroline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring. While traditionally employed for the synthesis of tetrahydroisoquinolines and β-carbolines, this reaction has been adapted for the synthesis of a variety of heterocyclic scaffolds of significant interest in drug discovery. The pyrrolidine ring, in particular, is a prevalent motif in many FDA-approved drugs due to its ability to introduce three-dimensional complexity and serve as a versatile scaffold. This document provides a detailed protocol for a Pictet-Spengler-type reaction for the synthesis of 5-aryl-pyrroline derivatives, specifically focusing on the synthesis of dihydropyrrolo[1,2-a]quinoxalines from 2-(pyrrol-1-yl)anilines and aldehydes. These compounds are valuable intermediates for the development of novel therapeutic agents.
Reaction Principle
The Pictet-Spengler-type reaction for the synthesis of 5-aryl-pyrroline derivatives proceeds through the initial formation of an iminium ion from the condensation of a 2-(pyrrol-1-yl)aniline with an aldehyde under acidic conditions. The electron-rich pyrrole ring then acts as the nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step forms the new pyrroline ring, and subsequent proton loss re-aromatizes the quinoxaline system, yielding the dihydropyrrolo[1,2-a]quinoxaline product. The reaction is typically catalyzed by a Brønsted or Lewis acid.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives via a Pictet-Spengler-type reaction.
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TFA (20) | CH2Cl2 | rt | 12 | 85 |
| 2 | 4-Methoxybenzaldehyde | TFA (20) | CH2Cl2 | rt | 12 | 92 |
| 3 | 4-Nitrobenzaldehyde | TFA (20) | CH2Cl2 | rt | 24 | 75 |
| 4 | 4-Chlorobenzaldehyde | Sc(OTf)3 (10) | CH3CN | 50 | 8 | 88 |
| 5 | 2-Naphthaldehyde | TFA (20) | CH2Cl2 | rt | 16 | 82 |
| 6 | Cinnamaldehyde | TFA (20) | CH2Cl2 | rt | 12 | 78 |
| 7 | Isobutyraldehyde | Sc(OTf)3 (10) | CH3CN | 50 | 10 | 65 |
Note: This data is representative and compiled from various literature sources. Actual yields may vary depending on the specific substrate and experimental conditions.
Experimental Protocols
Materials and Reagents
-
2-(Pyrrol-1-yl)aniline
-
Substituted aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA) or Scandium(III) triflate (Sc(OTf)3)
-
Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard laboratory glassware
Reaction Procedure
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(pyrrol-1-yl)aniline (1.0 mmol, 1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add the substituted aldehyde (1.1 mmol, 1.1 equiv) to the solution at room temperature.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 0.2 mmol, 20 mol%) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a mixture of ethyl acetate and hexanes as the eluent, with the polarity gradually increasing.
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified 5-aryl-pyrroline derivative.
-
Characterize the final product by standard analytical techniques (NMR, MS, etc.).
Mandatory Visualizations
Pictet-Spengler-Type Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler-type reaction for 5-aryl-pyrroline synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 5-aryl-pyrrolines.
Application Notes and Protocols: 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including potential as anticancer and anti-inflammatory agents. This document provides an overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of its potential mechanisms of action.
Anticancer Applications
Derivatives of the 5-aryl-3,4-dihydro-2H-pyrrole scaffold have shown promising cytotoxic activity against various cancer cell lines. The methoxy-substituted phenyl ring, in particular, is a common feature in many biologically active compounds.
Quantitative Data for Anticancer Activity
The following table summarizes the reported in vitro anticancer activity of this compound and a structurally related analog.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Not Specified | 3.79 | [1] |
| This compound | Non-small cell lung cancer | Not Specified | 63 | [1] |
| Methyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | Not Specified | Not Specified | 15 | [1] |
Proposed Mechanism of Action: Induction of Apoptosis
Several studies on related pyrrole derivatives suggest that their anticancer effects may be mediated through the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival, such as the ERK pathway.
Proposed anticancer mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a general procedure for determining the cytotoxic effects of this compound on a cancer cell line, such as MCF-7, using the MTT assay.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited).
-
Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Applications
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a general method for evaluating the potential in vivo anti-inflammatory activity of the title compound.
Materials:
-
Wistar rats (or other suitable rodent model)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and different dose groups for the test compound).
-
-
Compound Administration:
-
Administer the test compound or vehicle orally or via intraperitoneal injection.
-
Administer the positive control drug to its respective group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
Analyze the data for statistical significance.
-
Synthesis of this compound
The synthesis of 5-aryl-3,4-dihydro-2H-pyrroles can be achieved through various methods. A notable approach is the gold-catalyzed tandem addition–cyclization cascade.[2]
Experimental Protocol: Gold-Catalyzed Synthesis (Representative)
This protocol is a representative example based on general procedures for the synthesis of similar compounds and may require optimization for the specific target molecule.
Materials:
-
An N-protected aminoacetaldehyde acetal derivative
-
2-Ethynylanisole (2-methoxyphenylacetylene)
-
Gold catalyst (e.g., AuCl3)
-
Solvent (e.g., Dichloromethane)
-
Reducing agent (e.g., Zinc dust)
-
Acid (e.g., a sulfonic acid)
Procedure:
-
Formation of the Pyrrole Intermediate:
-
In a reaction vessel, dissolve the N-protected aminoacetaldehyde acetal and 2-ethynylanisole in the solvent.
-
Add the gold catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Upon completion, quench the reaction and purify the resulting 5-(2-methoxyphenyl)-substituted pyrrole intermediate using column chromatography.
-
-
Reduction to the Dihydropyrrole:
-
Dissolve the purified pyrrole intermediate in a suitable solvent.
-
Add the reducing agent (e.g., zinc dust) and the acid.
-
Stir the reaction until the reduction is complete (monitor by TLC).
-
Work up the reaction mixture and purify the final product, this compound, by column chromatography.
-
General synthetic workflow for this compound.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and anti-inflammatory research. The provided data and protocols offer a foundation for further investigation into the medicinal chemistry applications of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its biological activity and pharmacokinetic properties.
References
Application Notes and Protocols: Synthesis of Complex Heterocycles from Dihydropyrrole Precursors
Introduction
Dihydropyrroles are privileged heterocyclic scaffolds that serve as versatile precursors in the synthesis of a wide array of complex molecules, many of which are found in pharmacologically active natural products.[1] Their unique structural and electronic properties make them ideal building blocks for constructing intricate molecular architectures, including spirocycles and fused ring systems, which are of significant interest in drug discovery and development. This document provides detailed application notes and protocols for key synthetic transformations that utilize dihydropyrrole precursors to generate complex heterocyclic structures.
Application Note 1: Organocatalytic Enantioselective Synthesis of Spiro[pyrrolidin-3,2'-oxindole] Derivatives
The spiro-oxindole framework is a core component of many natural products and synthetic compounds with significant biological activities.[2] The following protocol details an organocatalytic, highly diastereo- and enantioselective Michael/cyclization cascade reaction to synthesize chiral spiro[pyrrolidin-3,2'-oxindole] derivatives.[3]
Logical Workflow: Michael/Cyclization Cascade
References
- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. An enantioselective synthesis of spiro-oxindole-based 3,4-dihydropyrroles via a Michael/cyclization cascade of 3-aminooxindoles with 2-enoylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Pyrrole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrroles, a crucial heterocyclic motif in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity. This document outlines the experimental setup and provides detailed protocols for several named reactions adapted for microwave synthesis, including the Paal-Knorr, Clauson-Kaas, Hantzsch, Barton-Zard, and Van Leusen pyrrole syntheses.
Comparative Data of Microwave-Assisted Pyrrole Synthesis Methods
The following tables summarize quantitative data from various reported microwave-assisted pyrrole synthesis protocols, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
| 1,4-Dicarbonyl Precursor | Amine/Ammonia Source | Solvent | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Hexane-2,5-dione | Primary Amines | Acetic Acid | None | Variable | 180 | 3 | Good | [1] |
| Substituted 1,4-Diketones | Various Amines | Acetic Acid | None | Not Specified | 120-150 | 2-10 | 65-89 | [2] |
| Acetonylacetone | Urea | Montmorillonite K10 (adsorbed) | None | Not Specified | Not Specified | Not Specified | Good | [1] |
| 1,4-Diaryl-2-butene-1,4-diones | Ammonium Formate | PEG-200 | None | Not Specified | Not Specified | Not Specified | Good | [1] |
Table 2: Microwave-Assisted Clauson-Kaas Pyrrole Synthesis
| Amine | 2,5-Dialkoxytetrahydrofuran | Solvent | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Various Primary Amines | 2,5-Dimethoxytetrahydrofuran | Water | None | Not Specified | 150 | 30 | 81-99 | [2] |
| Various Primary Amines | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | None | Not Specified | Not Specified | 10-30 | 59-96 | [3][4] |
| Various Amines | 2,5-Dimethoxytetrahydrofuran | None | Mn(NO₃)₂·4H₂O | Not Specified | 120 | 20 | up to 89 | [2] |
| Alkyl-, Aryl-, Heteroarylamines | 2,5-Dimethoxytetrahydrofuran | None | Montmorillonite K-10 | Not Specified | 100 | Not Specified | 83-95 | [1][5] |
Table 3: Microwave-Assisted Hantzsch Pyrrole Synthesis
| β-Ketoester | α-Haloketone | Amine/Ammonia Source | Solvent | Catalyst/Additive | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate | α-Bromoacetophenones | Primary Amines | None | None | 500 | Not Specified | Not Specified | Good | [6] |
| Substituted β-amino unsaturated ketone | Substituted phenacyl bromide | - | DCM | Boron trifluoride diethyl etherate | 250 | 130 | 10-16 | Good to Excellent | [6] |
Table 4: Microwave-Assisted Barton-Zard & Van Leusen Pyrrole Synthesis (Representative Examples)
| Reaction Type | Starting Materials | Solvent | Base/Catalyst | Power (W) | Temperature (°C) | Time | Yield (%) | Reference |
| Barton-Zard | Nitroalkenes, α-Isocyanoacetate esters | Not specified in MW context | Base | Not Specified | Not Specified | Not Specified | High (conventional) | [7][8] |
| Van Leusen | Chalcones, Tosylmethyl isocyanide (TosMIC) | Ionic Liquids | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | This is a proposed method, specific data not yet published |
Note: Detailed microwave-assisted protocols for the Barton-Zard and Van Leusen pyrrole syntheses are not as widely reported in the literature as for the Paal-Knorr, Clauson-Kaas, and Hantzsch reactions. The data presented for these reactions are based on general principles and require further experimental validation.
Experimental Protocols
General Experimental Setup for Microwave-Assisted Synthesis
All microwave-assisted reactions should be performed in a dedicated scientific microwave reactor equipped with a magnetic stirrer, and temperature and pressure sensors.
Caption: General experimental workflow for microwave-assisted pyrrole synthesis.
Protocol 1: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This protocol describes the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines in acetic acid under microwave irradiation.[1]
Materials:
-
1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)
-
Primary amine
-
Glacial acetic acid
-
Microwave vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and glacial acetic acid (3 mL).
-
Seal the vial with a septum cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 180 °C for 3 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrole.
Caption: Paal-Knorr pyrrole synthesis reaction scheme.
Protocol 2: Microwave-Assisted Clauson-Kaas Pyrrole Synthesis
This protocol outlines the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran in water, offering a green chemistry approach.[2][3]
Materials:
-
Primary amine
-
2,5-Dimethoxytetrahydrofuran
-
Deionized water
-
Microwave vials (10 mL) with stir bars
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and deionized water (4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150 °C and hold for 30 minutes with stirring.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel chromatography if necessary.
References
- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 6. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 7. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Characterization of 5-aryl-3,4-dihydro-2H-pyrroles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 5-aryl-3,4-dihydro-2H-pyrroles, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery.
Introduction
5-aryl-3,4-dihydro-2H-pyrroles, also known as 1-pyrrolines, are important structural motifs found in numerous biologically active compounds. Their derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The precise characterization of these molecules is crucial for understanding their structure-activity relationships, ensuring purity, and meeting regulatory requirements in drug development. This guide outlines the key analytical techniques and provides detailed protocols for their application in the structural elucidation and analysis of this compound class.
Key Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of 5-aryl-3,4-dihydro-2H-pyrroles. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure, including the connectivity of atoms and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural information through fragmentation analysis.
-
Chromatographic Techniques (HPLC & GC): To separate and quantify the compound from impurities or in complex mixtures.
-
X-ray Crystallography: To determine the precise three-dimensional atomic arrangement in solid-state.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for representative 5-aryl-3,4-dihydro-2H-pyrroles.
Table 1: ¹H NMR Spectral Data of Representative 5-aryl-3,4-dihydro-2H-pyrroles
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | Aryl-H (ppm) | Other Signals (ppm) |
| 5-Phenyl-3,4-dihydro-2H-pyrrole | CDCl₃ | ~5.3 (t) | 3.0-3.2 (m) | 1.9-2.8 (m) | 7.2-7.9 (m) | - |
| 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole[4] | CDCl₃ | 5.33 (t, 1H) | 3.02 (m, 1H), 3.15 (m, 1H) | 1.94 (m, 1H), 2.83 (m, 1H) | 7.28–7.88 (m, 9H) | - |
| 3,5-Diphenyl-3,4-dihydro-2H-pyrrole[5] | - | - | - | - | - | Yield: 90-96% |
| 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole[6] | - | - | - | - | - | Synthesized via enzymatic transamination/cyclization |
Table 2: ¹³C NMR Spectral Data of Representative 3,4-dihydro-2H-pyrroles
| Compound | Solvent | C=N (C5) (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | Aryl-C (ppm) |
| 3,4-Dihydro-5-methyl-2H-pyrrole[7] | - | ~170 | ~60 | ~35 | ~22 | - |
| Pyrrole-2,3-dione derivative[8] | CDCl₃ | - | 173.67 | 182.20 | 119.02 | 127.25-147.31 |
Table 3: Mass Spectrometry Data of Representative Pyrrole Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole[9] | ESI (+) | [M+H]⁺ | [M+H-HN₃]⁺ |
| 5-(1-aryl-1H-pyrrol-2-yl)-1H-tetrazole[9] | ESI (-) | [M-H]⁻ | [M-H-N₂]⁻ |
| N-[5,5-dimethyl-2(5H)-thienyliden]amines[10] | EI | [M]⁺ | [M-C₄H₇]⁺ |
| (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles[11] | EI | [M]⁺ | Varies with aryl substituents |
Experimental Protocols & Workflows
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of 5-aryl-3,4-dihydro-2H-pyrroles in solution.
Experimental Workflow for NMR Analysis
Protocol for ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the 5-aryl-3,4-dihydro-2H-pyrrole sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[12]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[12]
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[13]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters are: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structural assignment.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition of the compound. Fragmentation patterns provide valuable structural information.
Experimental Workflow for Mass Spectrometry Analysis
Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.
-
-
Instrument Setup and Data Acquisition:
-
Set up the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.
-
Acquire data in full scan mode over an appropriate m/z range to observe the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation spectra.
-
-
Data Interpretation:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
For nitrogen-containing compounds, the nitrogen rule can be applied: an odd molecular weight suggests an odd number of nitrogen atoms.[14][15][16]
-
If using high-resolution MS, calculate the elemental composition from the accurate mass measurement.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structure of the 5-aryl-3,4-dihydro-2H-pyrrole core and its substituents.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used for purity assessment and quantification of 5-aryl-3,4-dihydro-2H-pyrroles.
Protocol for Reversed-Phase HPLC
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare the mobile phases. A common mobile phase system for these compounds is a gradient of acetonitrile and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[17]
-
Filter and degas all mobile phases before use.
-
-
Instrument Setup and Analysis:
-
Equilibrate the HPLC system, typically a C18 reversed-phase column, with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min), column temperature, and detector wavelength (UV detection is common for these aromatic compounds).
-
Inject a defined volume of the sample solution (e.g., 5-20 µL).
-
Run the chromatographic analysis using a suitable gradient program to ensure the elution and separation of the main compound from any impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to the 5-aryl-3,4-dihydro-2H-pyrrole.
-
Determine the retention time.
-
Calculate the purity of the sample by integrating the peak areas. The purity is often expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Biological Relevance and Signaling Pathways
Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid are analogues of Δ¹-pyrroline-5-carboxylate (P5C), a key intermediate in proline metabolism.[18] The L-proline metabolic pathway is increasingly recognized for its role in supporting cancer cell proliferation and survival.[18] The enzyme P5C reductase (PYCR1), which catalyzes the reduction of P5C to proline, is a potential target in cancer therapy.[18] Characterizing synthetic analogues of P5C is therefore relevant for developing novel inhibitors of this pathway.
Proline Biosynthesis Pathway
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive framework for the characterization of 5-aryl-3,4-dihydro-2H-pyrroles. A combination of NMR spectroscopy, mass spectrometry, and chromatography is essential for complete structural elucidation and purity assessment. The provided workflows and data tables serve as a valuable resource for researchers in academia and the pharmaceutical industry working with this important class of heterocyclic compounds.
References
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enantiomeric Discrimination of 5-Hexyl-2-methyl-3,4-dihydro-2H-pyrrole by Sulfobutyl ether-β-cyclodextrin: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. acgpubs.org [acgpubs.org]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. rsc.org [rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 3,4-Dihydro-5-methyl-2H-pyrrole | SIELC Technologies [sielc.com]
- 18. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Strategies Utilizing Functionalized Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The field of bioconjugation has been significantly advanced by the development of novel chemical strategies that enable the precise and stable linkage of molecules to biomolecules. Pyrrole and its derivatives have emerged as versatile scaffolds in creating these bioconjugates, offering unique reaction pathways and resulting in stable final products. This document provides detailed application notes and experimental protocols for several key bioconjugation strategies involving functionalized pyrrole derivatives. The methodologies covered are suitable for a range of applications, including protein labeling, drug delivery, and the development of antibody-drug conjugates (ADCs).
Paal-Knorr Reaction for Lysine-Specific Protein Labeling
Application Note: The Paal-Knorr reaction provides a valuable method for the covalent modification of lysine residues on proteins. This reaction involves the condensation of a 1,4-dicarbonyl compound with the primary amine of a lysine side chain to form a stable, substituted pyrrole ring.[1][2] This strategy is particularly useful for labeling native proteins without the need for genetic engineering to introduce specific reactive handles. The reaction proceeds under mild, biocompatible conditions, typically at or near neutral pH and ambient temperature, making it suitable for sensitive biological macromolecules.[1][3]
Key Features:
-
Specificity: Targets primary amines, primarily the ε-amine of lysine residues.
-
Stability: Forms a stable, aromatic pyrrole linkage.[1]
-
Mild Conditions: Biocompatible reaction conditions (e.g., PBS buffer, pH 7.2, room temperature) preserve protein structure and function.[1][3]
-
Irreversibility: The resulting pyrrole linkage is irreversible under physiological conditions.[1]
Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) with a Fluorescent 1,4-Diketone Probe
Materials:
-
Bovine Serum Albumin (BSA)
-
1,4-diketone functionalized fluorescent probe (e.g., synthesized by coupling a fluorophore to a 1,4-diketone moiety)
-
Phosphate-buffered saline (PBS), pH 7.2
-
DMSO (for dissolving the probe)
-
SDS-PAGE apparatus and reagents
-
Fluorescence scanner
Procedure:
-
Protein Preparation: Prepare a stock solution of BSA at a concentration of 10 mg/mL in PBS (pH 7.2).
-
Probe Preparation: Prepare a 10 mM stock solution of the 1,4-diketone fluorescent probe in DMSO.
-
Labeling Reaction:
-
In a microcentrifuge tube, add the BSA solution to a final concentration of 1 mg/mL.
-
Add the 1,4-diketone probe stock solution to the desired final concentration (e.g., a 10-fold molar excess relative to the protein). The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature (or 37°C for faster reaction) for 24 hours with gentle shaking.[1]
-
-
Removal of Unreacted Probe: Remove the excess unreacted probe by dialysis, size-exclusion chromatography, or protein precipitation.
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize the fluorescently labeled protein using a fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Confirm protein loading by staining the gel with a total protein stain (e.g., Coomassie Blue or silver stain).[1]
-
Quantitative Data:
| Parameter | Value/Observation | Reference |
| Target Residue | Lysine | [1] |
| Reaction pH | Optimal around 7.2 | [1][3] |
| Reaction Time | Typically complete within 24 hours at room temperature | [1] |
| Reagent Molar Excess | 0.5 to 10 equivalents of probe to protein | [1] |
| Detection Limit | ~1 µg of protein with >1 label per protein (SDS-PAGE) | [1] |
Diagrams:
Caption: Paal-Knorr reaction workflow for protein labeling.
Cysteine-Specific Bioconjugation via Tetrazine-Triggered Azanorbornadiene Fragmentation
Application Note: This advanced bioconjugation strategy enables the site-specific labeling of cysteine residues, culminating in a highly stable pyrrole linkage.[4][5] The process involves a two-step sequence. First, a cysteine-containing biomolecule is reacted with an azanorbornadiene bromovinyl sulfone reagent.[4] This initial conjugate is then subjected to a bioorthogonal reaction with a tetrazine, which triggers a cascade of an inverse electron demand Diels-Alder cycloaddition followed by a double retro-Diels-Alder reaction.[4][5] This cascade results in the formation of a stable pyrrole-linked conjugate and the release of a pyridazine byproduct. This method is highly selective for cysteine and the resulting conjugate exhibits excellent stability.[4]
Key Features:
-
Site-Specificity: Highly selective for cysteine residues.[4]
-
Bioorthogonal Reaction: The tetrazine ligation step is bioorthogonal and can be performed in complex biological media.
-
High Stability: The final pyrrole linkage is very stable.[4]
-
Traceless Linker: The reaction cascade effectively modifies the initial linker structure.
Experimental Protocol: Two-Step Labeling of a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
Azanorbornadiene bromovinyl sulfone reagent
-
Dipyridyl tetrazine
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
-
HPLC-MS system for analysis
Procedure: Step 1: Cysteine Conjugation with Azanorbornadiene Reagent
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mM.
-
Reagent Preparation: Prepare a 10 mM stock solution of the azanorbornadiene bromovinyl sulfone reagent in DMSO.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the azanorbornadiene reagent to the peptide solution. Incubate at room temperature for 1-4 hours.
-
Analysis: Monitor the reaction progress by HPLC-MS until the starting peptide is consumed.
-
Purification (Optional): The intermediate conjugate can be purified by preparative HPLC if necessary.
Step 2: Tetrazine-Triggered Pyrrole Formation
-
Tetrazine Preparation: Prepare a 10 mM stock solution of dipyridyl tetrazine in DMSO.
-
Ligation Reaction: To the solution containing the azanorbornadiene-peptide conjugate, add a 2 to 5-fold molar excess of the tetrazine solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The reaction leads to the formation of the stable pyrrole-linked peptide.[4]
-
Final Analysis and Purification: Analyze the final product by HPLC-MS to confirm the formation of the pyrrole conjugate. Purify the final product by preparative HPLC.
Quantitative Data:
| Parameter | Value/Observation | Reference |
| Target Residue | Cysteine | [4] |
| Reaction Type | Michael Addition followed by iEDDA and retro-Diels-Alder | [4][6] |
| Selectivity | High for cysteine over other nucleophilic amino acids | [4] |
| Stability of Final Conjugate | High, stable linkage | [4] |
| Overall Yield | Efficient labeling of proteins demonstrated | [4][5] |
Diagrams:
Caption: Workflow for tetrazine-triggered pyrrole formation.
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) as Stable Alternatives to Maleimides for Cysteine Conjugation
Application Note: Maleimides are widely used for cysteine-specific bioconjugation, but the resulting thio-succinimide linkage can be unstable and prone to hydrolysis or retro-Michael reactions.[7] 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) have been developed as superior alternatives, offering excellent cysteine selectivity and forming significantly more stable thiol conjugates.[7] These reagents can be synthesized in a one-pot photooxidation reaction from readily available furans.[7] A key advantage of 5HP2Os is the ability to introduce multiple functionalities at a single site in one step, enhancing the properties of the resulting bioconjugate.[7]
Key Features:
-
Enhanced Stability: The resulting thiol conjugates are more stable towards hydrolysis and thiol exchange compared to maleimide adducts.[7]
-
Cysteine Selectivity: Highly selective for cysteine residues.
-
Multi-functionalization: The 5HP2O scaffold allows for the introduction of multiple functional groups at a single conjugation site.[7]
-
Straightforward Synthesis: Reagents can be prepared via a one-pot photooxidation of furans.[7]
Experimental Protocol: Cysteine-Specific Labeling of an Antibody with a 5HP2O Reagent
Materials:
-
Cysteine-containing antibody (e.g., Trastuzumab)
-
Functionalized 5HP2O reagent
-
Reaction Buffer (e.g., phosphate buffer, pH 8)
-
DMSO
-
Size-exclusion chromatography (SEC) column
-
LC-MS system
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody in the reaction buffer (pH 8) at a concentration of 1-5 mg/mL.
-
5HP2O Reagent Preparation: Dissolve the 5HP2O reagent in DMSO to make a 10 mM stock solution.
-
Conjugation Reaction:
-
Add the 5HP2O reagent stock solution to the antibody solution to achieve a 100-fold molar excess of the reagent.[8]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.
-
-
Purification: Remove the excess 5HP2O reagent and purify the antibody-5HP2O conjugate using a desalting column or SEC.
-
Analysis:
-
Characterize the conjugate by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Assess the stability of the conjugate by incubating it in human plasma or in the presence of excess glutathione and monitoring for degradation by HPLC.
-
Quantitative Data: 5HP2O vs. Maleimide Conjugates
| Parameter | 5HP2O Conjugate | Maleimide Conjugate | Reference |
| Hydrolytic Stability (pH 7, 24h) | No hydrolysis observed | Up to 50% hydrolysis | [7] |
| Hydrolytic Stability (pH 9, 24h) | No hydrolysis observed | >99% hydrolysis | [7] |
| Thiol Exchange with GSH (5 days) | ~70% intact conjugate remaining | ~20% intact conjugate remaining | [7] |
| Reaction Time with GSH (full conversion) | 30 minutes (with 20 equiv. 5HP2O) | Immediate | [7] |
Diagrams:
Caption: Comparison of 5HP2O and Maleimide bioconjugation.
Pyrrole-Based Payloads in Antibody-Drug Conjugates (ADCs) via Maleimide Chemistry
Application Note: In the development of ADCs, a pyrrole-containing cytotoxic agent can be utilized as the "payload." Pyrrolobenzodiazepines (PBDs) are a class of potent DNA-interactive agents that are often functionalized with a linker terminating in a maleimide group.[9] This maleimide moiety allows for the conjugation of the PBD payload to cysteine residues on a monoclonal antibody. The cysteine residues can be naturally occurring or engineered into the antibody sequence at specific sites. To improve the stability of the resulting ADC, N-phenyl maleimides can be used, which promote the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid, thereby preventing the retro-Michael reaction and drug loss in vivo.[9]
Key Features:
-
Potent Payload: Pyrrole-containing molecules like PBDs can serve as highly potent cytotoxic agents.
-
Targeted Delivery: The antibody component directs the payload to cancer cells expressing a specific antigen.
-
Cysteine-Specific Conjugation: Maleimide chemistry allows for conjugation to cysteine residues.
-
Enhanced Stability: Use of N-phenyl maleimides can increase the in vivo stability of the ADC.[9]
Experimental Protocol: Conjugation of a PBD-Maleimide Payload to an Engineered Antibody
Materials:
-
Engineered monoclonal antibody with accessible cysteine residues.
-
PBD-linker-maleimide payload.
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction.
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., Protein A chromatography or SEC).
-
Hydrophobic Interaction Chromatography (HIC) for DAR analysis.
Procedure:
-
Antibody Reduction:
-
Payload Preparation: Dissolve the PBD-linker-maleimide in a suitable organic solvent (e.g., DMA or DMSO) to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the PBD-maleimide stock solution to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the payload to the antibody. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the PBD-maleimide) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC using Protein A chromatography, SEC, or tangential flow filtration to remove unconjugated payload, payload aggregates, and quenching reagent.
-
Characterization:
-
Determine the average drug-to-antibody ratio (DAR) by HIC or LC-MS.
-
Assess the level of aggregation by SEC.
-
Evaluate the in vitro cytotoxicity of the ADC on target cancer cell lines.
-
Quantitative Data:
| Parameter | Value/Observation | Reference |
| Target Residue | Cysteine (native or engineered) | [9] |
| Reduction Reagent | TCEP (Tris(2-carboxyethyl)phosphine) | [10][11] |
| Maleimide Variant for Stability | N-phenyl maleimide | [9] |
| Conjugation Efficiency | High, with controlled DARs achievable | [9] |
| In vivo Stability | N-phenyl maleimide conjugates show minimized retro-Michael reaction in serum | [9] |
Diagrams:
References
- 1. Irreversible Protein Labeling by Paal–Knorr Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paal–Knorr Reaction for Protein Labeling - ChemistryViews [chemistryviews.org]
- 4. Stable Pyrrole-Linked Bioconjugates through Tetrazine-Triggered Azanorbornadiene Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Gold-Catalyzed Cyclization of Alkynes
Welcome to the technical support center for gold-catalyzed cyclization of alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My gold-catalyzed cyclization is producing a mixture of regioisomers (exo vs. endo products). How can I improve the selectivity?
A1: Regioselectivity between exo and endo cyclization pathways is a common challenge. The outcome is influenced by a combination of electronic and steric factors of your substrate, as well as the catalyst system employed.
-
Electronic Effects: The electronic nature of the substituents on the alkyne can play a crucial role. For instance, in the cyclization of o-alkynylbenzyl carbamates, electron-donating groups on the alkyne tend to favor the 6-endo-dig pathway, while electron-withdrawing groups favor the 5-exo-dig cyclization.[1]
-
Steric Hindrance: Bulky substituents on the substrate can sterically disfavor certain cyclization modes. For example, in the cyclization of alkynols, a bulky N-methyliminodiacetic acid boronate (BMIDA) protecting group can favor the 6-exo-dig pathway.[2]
-
Catalyst System: The choice of gold catalyst and counter-ion can significantly influence the regioselectivity. In the cycloisomerization of bromoallenyl ketones, the use of Au(I) complexes with different counter-ions (e.g., Cl- vs. OTf-) can lead to different regioisomers.[3]
Troubleshooting Guide: Improving Regioselectivity
| Observation | Potential Cause | Suggested Solution |
| Mixture of exo and endo products | Competing cyclization pathways with similar activation energies. | 1. Modify Substrate Electronics: Introduce electron-donating or withdrawing groups near the alkyne to electronically favor one pathway.[1] 2. Introduce Steric Bulk: Add a bulky protecting group or substituent to sterically hinder the undesired pathway.[2] 3. Screen Catalysts: Experiment with different gold catalysts (e.g., varying phosphine ligands or N-heterocyclic carbenes) and counter-ions (e.g., SbF₆⁻, NTf₂⁻).[3] |
| Exclusive formation of the undesired regioisomer | The electronic and/or steric properties of the substrate strongly favor one cyclization mode. | Re-evaluate the substrate design. It may be necessary to alter the tether length or the position of functional groups to favor the desired cyclization. |
Q2: I am observing significant amounts of skeletal rearrangement byproducts in my enyne cyclization. What can I do to minimize these?
A2: Skeletal rearrangements are common in the gold-catalyzed cyclization of 1,6-enynes and can proceed through different pathways, such as single-cleavage or double-cleavage rearrangements, leading to five- or six-membered rings.[4][5]
-
Substrate Control: The substitution pattern of the 1,6-enyne is a key factor. Enynes with N-sulfonamide tethers or less electron-rich alkenes tend to favor the endo-type skeletal rearrangement.[6][7]
-
Catalyst Influence: The choice of the gold catalyst can influence the outcome. For instance, gold(I) cavitand catalysts have been shown to favor the formation of endocyclic single-cleavage skeletal rearrangement products.[6]
Troubleshooting Guide: Minimizing Skeletal Rearrangements
| Observation | Potential Cause | Suggested Solution |
| Formation of rearranged dienes | The reaction conditions and substrate favor a skeletal rearrangement pathway over the desired cyclization. | 1. Modify the Enyne Tether: The nature of the tether connecting the alkyne and alkene can influence the propensity for rearrangement. Experiment with different tethers (e.g., malonate vs. N-sulfonamide).[7] 2. Alter Alkene Substitution: The electronic properties of the alkene can direct the rearrangement pathway. Consider using more or less electron-rich alkenes.[6] 3. Screen Gold Catalysts: Different gold catalysts can exhibit different selectivities. Test catalysts with varying steric and electronic properties.[6] |
Q3: My reaction is suffering from alkyne hydration, leading to ketone byproducts. How can I prevent this?
A3: Alkyne hydration is a common side reaction in gold catalysis, particularly in the presence of trace amounts of water.
-
Catalyst Ligands: The use of bulky ligands on the gold(I) catalyst can help suppress alkyne hydration by sterically shielding the gold center and preventing the coordination of water.[8]
-
Reaction Conditions: Ensuring strictly anhydrous conditions is crucial.
Troubleshooting Guide: Suppressing Alkyne Hydration
| Observation | Potential Cause | Suggested Solution |
| Formation of ketone byproducts | Presence of water in the reaction mixture and/or a catalyst system prone to promoting hydration. | 1. Use Bulky Ligands: Employ gold catalysts with sterically demanding phosphine or N-heterocyclic carbene (NHC) ligands.[8] 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Consider the use of molecular sieves. |
Quantitative Data Summary
The following tables summarize the influence of various reaction parameters on the formation of common side products.
Table 1: Influence of Substituents on exo vs. endo Cyclization of Alkynols [2]
| Substrate (Alkynol 1) | Condition | Product Ratio (6-exo : 7-endo) | Combined Yield (%) |
| 1a (Y = Me) | A | 13 : 87 | 81 |
| 1a (Y = Me) | B | 26 : 74 | 92 |
| 1c (Y = COMe) | B | 0 : 100 | 63 |
| 1d (Y = CH₂Me) | B | 93 : 7 | 83 |
| 1i (Y = H) | B | 61 : 39 | 73 |
| 1j (Y = Br) | B | 71 : 29 | 84 |
| 1k (Y = BMIDA) | B | >99 : <1 | 75 |
| Condition A: 5 mol% [(Ph₃PAu)₃O]BF₄ in THF at 60 °C. | |||
| Condition B: 5 mol% [(Ph₃PAu)₃O]BF₄ with 2 eq. of HFIP in THF at 60 °C. |
Table 2: Influence of Catalyst on Skeletal Rearrangement of a (Z)-1,6-Dienyne [6]
| Entry | Gold Catalyst | Product Ratio (2a : 2b ) |
| 1 | [Au(PPh₃)Cl]/AgSbF₆ | 2a favored |
| 2 | [Au(P(OMe)₃)Cl]/AgSbF₆ | 2a favored |
| 4 | Gold(I) cavitand A | 2b favored |
| 2a : exocyclic single-cleavage product; 2b : endocyclic single-cleavage product. |
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Cyclization of Alkynols to Control Regioselectivity [2]
To a solution of the alkynol (1.0 equiv) in tetrahydrofuran (THF, 0.1 M) under an argon atmosphere is added tris[(triphenylphosphine)gold]oxonium tetrafluoroborate ([(Ph₃PAu)₃O]BF₄, 0.05 equiv). For reactions under Condition B, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2.0 equiv) is also added. The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the bicyclic ether products. The ratio of regioisomers is determined by ¹H-NMR analysis of the crude reaction mixture.
Visualizations
Caption: Overview of competing pathways in gold-catalyzed alkyne cyclization.
Caption: Control of regioselectivity in gold-catalyzed cyclization.
Caption: Skeletal rearrangement as a side reaction in 1,6-enyne cyclization.
References
- 1. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold-Catalyzed Cyclization of Alkyne Alcohols: Regioselective Construction of Functionalized 6,6- and 6,7-Bicyclic Ethers [jstage.jst.go.jp]
- 3. Mechanistic Insights into the Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones: Ligand-Controlled Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Pictet-Spengler Reaction with Electron-Rich Aldehydes
Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) when encountering challenges with electron-rich aldehydes in this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using electron-rich aldehydes in the Pictet-Spengler reaction?
The primary challenge stems from the mechanism of the reaction itself. The Pictet-Spengler reaction is a two-step process involving the initial condensation of a β-arylethylamine with an aldehyde to form an imine, followed by a ring-closing 6-endo cyclization.[1] The driving force for this cyclization is the electrophilicity of the intermediate iminium ion, which is formed under acidic conditions.[2] Electron-donating groups on the aldehyde reduce the electrophilicity of the corresponding iminium ion. This decreased electrophilicity slows down or even prevents the crucial ring-closing step, often leading to low yields or reaction failure.[1]
Q2: Why do my reactions with aldehydes like salicylaldehyde or 4-dimethylaminobenzaldehyde fail under standard Brønsted acid catalysis?
Standard Brønsted acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄) are often insufficient to promote the cyclization of the less electrophilic iminium ions generated from electron-rich aldehydes.[1] Under these conditions, the reaction may stall at the imine stage, or side reactions such as oxidation of the cyclized product may occur, especially under harsh reaction conditions.[1]
Q3: Are there specific catalysts recommended for overcoming these challenges?
Yes, several catalytic systems have been developed to address the issue of electron-rich aldehydes in the Pictet-Spengler reaction. These include:
-
Cyanuric Chloride (TCT): TCT has been shown to be an effective catalyst for the Pictet-Spengler reaction with both electron-donating and electron-withdrawing aldehydes, providing excellent yields under mild conditions.[1]
-
Gold(I) Catalysts: Cationic chiral Au(I) complexes can catalyze asymmetric Pictet-Spengler reactions with arylaldehydes, showing broad functional group tolerance.[3]
-
Highly Acidic Electron-Rich Brønsted Acids (IDPis): Electron-rich heteroaromatic imidodiphosphorimidates (IDPis) have been designed to accelerate the reaction by stabilizing cationic intermediates through cation-π interactions, leading to enhanced reaction rates and high stereoselectivity.[4][5][6]
Q4: Can reaction conditions be optimized to improve yields?
Absolutely. Besides the choice of catalyst, other reaction parameters can be optimized:
-
Solvent: Aprotic solvents have been shown to give superior yields in some cases.[2]
-
Temperature: While traditionally the reaction is heated, milder conditions are often possible with the right catalyst.[2] Microwave irradiation has also been employed to shorten reaction times.[7]
-
Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen, can help prevent the formation of oxidized byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low to no product formation | Insufficient electrophilicity of the iminium ion due to the electron-rich aldehyde. | • Switch to a more effective catalyst such as cyanuric chloride (TCT), a gold-based catalyst, or a highly acidic electron-rich Brønsted acid (IDPi). • Consider using harsher reaction conditions (higher temperature), but monitor for side product formation. |
| Formation of oxidized byproducts (e.g., β-carbolines) | The cyclized dihydro derivatives are prone to oxidation, especially under harsh conditions. | • Conduct the reaction under an inert nitrogen atmosphere.[1] • Use milder reaction conditions if possible. |
| Reaction stalls at the imine intermediate | The 6-endo cyclization is the rate-limiting step and is not proceeding. | • Increase the acidity of the reaction medium with a suitable catalyst to promote the formation and cyclization of the iminium ion.[1] |
| Diastereomeric mixtures are formed | If the aldehyde is not formaldehyde, a new chiral center is created, potentially leading to a mixture of diastereomers.[2][8] | • Employ a chiral catalyst to induce enantioselectivity.[3] • Use chiral auxiliaries on the β-arylethylamine. |
Experimental Protocols
General Protocol for TCT-Catalyzed Pictet-Spengler Reaction with an Electron-Rich Aldehyde
This protocol is adapted from the work of Maji et al. (2013).[1]
-
Reactant Preparation: To a solution of the β-arylethylamine (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add the electron-rich aldehyde (1.2 mmol).
-
Catalyst Addition: Add cyanuric chloride (TCT) (10 mol%, 0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Challenges
References
- 1. BJOC - Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction [beilstein-journals.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet-Spengler Reactions by Virtue of Stabilizing Cation-π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-aryl-3,4-dihydro-2H-pyrrole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-aryl-3,4-dihydro-2H-pyrrole intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5-aryl-3,4-dihydro-2H-pyrrole intermediate is highly soluble in both aqueous and organic layers, leading to poor extraction efficiency. What can I do?
A1: This is a common issue. Here are a few strategies to improve recovery:
-
Salt Out: During aqueous washes, saturate the aqueous layer with brine (a saturated solution of NaCl). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic compound, driving it into the organic layer.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Repeat this process 2-3 times.
-
Solvent System Modification: If possible, consider using a more non-polar extraction solvent. However, ensure your product is sufficiently soluble in the new solvent.
-
pH Adjustment: The solubility of your intermediate might be pH-dependent, especially if it contains acidic or basic functional groups. Adjusting the pH of the aqueous layer away from the pKa of your compound can decrease its aqueous solubility. For basic intermediates, increasing the pH can help.
Q2: I'm struggling to separate a mixture of diastereomers of my 5-aryl-3,4-dihydro-2H-pyrrole. What purification techniques are most effective?
A2: Separating diastereomers can be challenging. Here are the recommended approaches:
-
Column Chromatography: This is often the most effective method.[1]
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase Optimization: A careful optimization of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable chiral or achiral column may be necessary.
-
-
Recrystallization: If the crude product is a solid, fractional recrystallization can sometimes be used to isolate the major diastereomer, especially if there is a significant difference in solubility between the diastereomers.[1] Treatment of a crystalline mixture with a solvent like methanol has been shown to be effective in isolating the main diastereomer in some cases.[1]
Q3: My final product is contaminated with by-products like esters and amides. How can I remove them?
A3: The formation of ester and amide by-products can occur if the reaction is carried out in the presence of alcohol or water, especially under acidic or basic conditions.[1]
-
Column Chromatography: A well-optimized column chromatography protocol is usually effective at separating the desired pyrroline intermediate from more polar ester and amide by-products.
-
Aqueous Wash: If the by-products have significantly different acid-base properties, an aqueous wash at a specific pH might selectively remove them. For example, an acidic wash (e.g., dilute HCl) could protonate and extract basic impurities, while a basic wash (e.g., saturated NaHCO₃) could remove acidic impurities.
Q4: I am observing decomposition of my 3,4-dihydro-2H-pyrrole intermediate during purification. How can I improve its stability?
A4: 3,4-dihydro-2H-pyrroles, being cyclic imines, can be sensitive to certain conditions.
-
Avoid Strong Acids: Prolonged exposure to strong acids can lead to hydrolysis or other side reactions. If an acidic workup is necessary, use mild acidic conditions and minimize the exposure time.[1]
-
Temperature Control: Perform purification steps, especially column chromatography, at room temperature or below if the compound is thermally labile.
-
Inert Atmosphere: If your compound is sensitive to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system. Ensure the packing is uniform to avoid channeling.
-
Loading: Carefully load the dried slurry of the crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to facilitate the elution of the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for Diastereomeric Mixtures
| Purification Method | Advantages | Disadvantages | Typical Recovery |
| Column Chromatography | High resolution, applicable to a wide range of compounds.[1] | Can be time-consuming and require large volumes of solvent. | 40-80% |
| Recrystallization | Simple, can yield very pure product if successful.[1] | Dependent on the compound's crystallization properties and the solubility difference between diastereomers.[1] | 30-70% |
| Preparative HPLC | Excellent separation for very similar compounds. | Requires specialized equipment, can be expensive. | >90% (of the separated isomer) |
Visualizations
Troubleshooting Logic for Purification Issues
Caption: A flowchart for troubleshooting common purification issues.
General Experimental Workflow for Purification
Caption: A general workflow for the purification of intermediates.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrrole Functionalization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in pyrrole functionalization reactions. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into common issues and their solutions.
Frequently Asked Questions (FAQs)
1. Why am I observing low yields in my pyrrole C-H functionalization reaction?
Low yields in C-H functionalization of pyrroles can stem from several factors. Pyrrole, being an electron-rich heterocycle, is prone to oxidation and polymerization under harsh reaction conditions.[1][2] Catalyst deactivation and inappropriate reaction conditions are also common culprits.
Troubleshooting Steps:
-
Protecting Groups: The acidic N-H proton of pyrrole can interfere with many organometallic catalysts.[3] Employing an N-protecting group, such as sulfonyl, can enhance stability and improve yields by reducing the electron-richness of the ring.[4]
-
Catalyst and Ligand Choice: The catalyst system is crucial. For instance, in Suzuki coupling reactions involving pyrrolopyrimidines, the choice of palladium catalyst and phosphine ligand significantly impacts the outcome.[5] For oxidative C-H arylations with boronic acids, Ru-based catalysts have shown good tolerance for various functional groups.[6]
-
Solvent and Temperature: The polarity of the solvent can influence the reaction pathway.[7] Optimization of temperature is also critical; for instance, in some N-alkylation reactions, increasing the temperature from 80 °C to 95 °C can reduce reaction time and improve yields.[8] Conversely, higher temperatures can sometimes lead to degradation.[9]
-
Oxidant/Additives: In oxidative coupling reactions, the choice and amount of the oxidant (e.g., silver salts) can be critical.[10] Sometimes, additives are necessary to facilitate the catalytic cycle.
2. My N-alkylation of pyrrole is sluggish and incomplete. What should I do?
Incomplete N-alkylation can be due to the moderate acidity of the pyrrole N-H proton (pKa ≈ 17.5), requiring a sufficiently strong base for complete deprotonation.[3] The nature of the electrophile and the reaction conditions also play a significant role.
Troubleshooting Steps:
-
Base Selection: Strong bases like sodium hydride (NaH) or butyllithium (BuLi) are effective for deprotonating pyrrole.[3] The choice of counter-ion (e.g., Li+, Na+, K+) can also influence the N- versus C-alkylation selectivity.[3]
-
Solvent Effects: The solvent can affect the reactivity of the resulting pyrrolide anion. More solvating solvents tend to favor N-alkylation.[3]
-
Catalyst Loading: In copper-catalyzed N-alkylation reactions, increasing the catalyst (e.g., CuI) loading from 5 mmol% to 10-15 mmol% can significantly improve yields and shorten reaction times.[8]
-
Temperature Adjustment: As demonstrated in certain N-alkylation protocols, increasing the reaction temperature can enhance the reaction rate.[8]
3. I am getting a mixture of regioisomers in my electrophilic substitution reaction. How can I improve selectivity?
Pyrroles typically undergo electrophilic substitution preferentially at the C2 position due to the greater stabilization of the cationic intermediate.[7][11] However, mixtures can arise, especially if the C2 position is blocked or if the reaction conditions are not optimal.
Troubleshooting Steps:
-
Directing Groups: The N-substituent can influence the regioselectivity. For instance, silylation of the nitrogen can direct halogenation to the C3 position.[3]
-
Reaction Conditions: The choice of electrophilic reagent and solvent can impact selectivity. For example, Vilsmeier-Haack formylation is highly selective for the C2 position.[12]
-
Steric Hindrance: Large N-protecting groups can sterically hinder the C2 position, potentially favoring substitution at C3.
4. My cross-coupling reaction (e.g., Suzuki, Stille) on a pyrrole substrate is not working well. What are the potential issues?
Cross-coupling reactions on pyrroles can be challenging due to potential catalyst poisoning by the nitrogen lone pair and the stability of the pyrrole ring.[5][13]
Troubleshooting Steps:
-
N-Protection: Protecting the pyrrole nitrogen is often essential to prevent coordination with the metal catalyst, which can inhibit its activity.[5] Electron-withdrawing protecting groups are particularly effective.[4]
-
Catalyst and Ligand Screening: The performance of palladium catalysts can be highly dependent on the supporting ligands. Screening different ligands (e.g., phosphines) is often necessary to find the optimal conditions for a specific substrate.[5]
-
Base and Solvent Optimization: The choice of base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. Aprotic polar solvents like DMF or dioxane are commonly used.[5]
-
For Stille Couplings: If a Suzuki coupling with a boronic acid is failing, switching to a Stille coupling with an organostannane reagent might be a viable alternative, as they can sometimes be more reactive.[5]
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low conversion rates in pyrrole functionalization.
Caption: A logical workflow for diagnosing and resolving low conversion rates.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on pyrrole functionalization, providing a basis for comparison and optimization.
Table 1: Optimization of N-Alkylation of Pyrrole [8]
| Entry | Catalyst Loading (CuI, mmol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 20-25 | 12 | < 61 |
| 2 | 5 | 80 | 12 | < 61 |
| 3 | 5 | 80 | 5 | < 61 |
| 4 | 10 | 80 | 5 | 86 |
| 5 | 15 | 80 | 4 | 88 |
| 6 | 15 | 95 | 4 | 90 |
Table 2: Optimization of Ti-Catalyzed [2+2+1] Pyrrole Synthesis [14]
| Entry | Catalyst Loading (Ti, %) | Solvent | Time (h) | Yield (%) |
| 1 | 5 | PhCF₃ | 1 | 65 |
| 2 | 10 | PhCF₃ | 1 | 75 |
| 3 | 10 | C₆D₅Br | 0.5 | 85 |
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Alkylation of Pyrrole [8]
-
To a solution of pyrrole (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL), add the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the alkylating agent (1.2 mmol) and the copper(I) iodide catalyst (10-15 mmol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-95 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Ru-Catalyzed C2-H Arylation of N-Protected Pyrroles [6]
-
In a reaction vessel, combine the N-protected pyrrole (0.5 mmol), boronic acid (1.0 mmol), Ru catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and an oxidant (e.g., AgOAc, 1.0 mmol).
-
Add the solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Heat the mixture at the optimized temperature (e.g., 100 °C) for the specified time (e.g., 16 h) under an inert atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired C2-arylated pyrrole.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable N-protecting group for pyrrole functionalization can be visualized as follows.
Caption: Decision tree for selecting an appropriate N-protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic C–H Activation of Indoles and Pyrroles - ChemistryViews [chemistryviews.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. uop.edu.pk [uop.edu.pk]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pentasubstituted 2-aryl pyrroles from boryl and stannyl alkynes via one-pot sequential Ti-catalyzed [2 + 2 + 1] pyrrole synthesis/cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of dihydropyrrole products during workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering decomposition of dihydropyrrole products during experimental workup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dihydropyrrole product appears to be decomposing during aqueous workup. What are the likely causes?
A1: Decomposition of dihydropyrroles during aqueous workup is often due to three main factors: sensitivity to acidic conditions, instability in the presence of strong bases, and oxidation. The inherent reactivity of the enamine-like functionality in the dihydropyrrole ring makes it susceptible to hydrolysis, rearrangement, or aromatization to the corresponding pyrrole.
Q2: I suspect my product is degrading due to acidic conditions from a quench with aqueous acid. How can I avoid this?
A2: Dihydropyrroles can be highly sensitive to acid. The protonation of the nitrogen or the double bond can initiate a cascade of decomposition reactions.
Troubleshooting Steps:
-
Use a milder quenching agent: Instead of strong acids like HCl, consider quenching your reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Maintain a neutral or slightly basic pH: During extraction, use a dilute solution of a weak base like sodium bicarbonate to wash the organic layer and neutralize any residual acid.
-
Minimize contact time: Perform the aqueous wash steps as quickly as possible to reduce the exposure time of the dihydropyrrole to the aqueous phase.
Q3: My reaction was run under basic conditions, but I'm still seeing product loss during workup. What could be happening?
A3: While generally more stable to base than acid, some dihydropyrroles, especially those with N-acyl or other electron-withdrawing groups, can be susceptible to base-catalyzed hydrolysis or elimination reactions.
Troubleshooting Steps:
-
Neutralize carefully: If your reaction mixture is strongly basic, neutralize it cautiously with a mild acidic solution, such as dilute citric acid or saturated NH₄Cl, before extraction. Avoid using strong acids.
-
Avoid strong bases in workup: Do not use strong bases like NaOH or KOH for washing the organic layers. Opt for milder alternatives like saturated sodium bicarbonate.
Q4: I'm observing a new, more aromatic compound by TLC/LCMS after workup. What is this and how can I prevent its formation?
A4: The formation of a more aromatic species is likely due to the oxidation of your dihydropyrrole to the corresponding pyrrole. This is a common decomposition pathway, especially if the dihydropyrrole has substituents that facilitate oxidation.
Troubleshooting Steps:
-
Degas solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to remove dissolved oxygen.
-
Work under an inert atmosphere: To the extent possible, perform the workup under a nitrogen or argon atmosphere to minimize contact with air.
-
Add an antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.
-
Avoid exposure to light: Some dihydropyrroles are light-sensitive and can undergo photo-oxidation. Protect your reaction and workup from direct light.
Experimental Protocols
Protocol 1: Mild Aqueous Workup for N-Boc Protected Dihydropyrroles
This protocol is adapted from a procedure for the synthesis of N-Boc functionalized pyrroles and dihydropyrroles and is suitable for compounds sensitive to harsh acidic or basic conditions.[1]
-
Quenching: Quench the reaction mixture by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc). The number of extractions will depend on the polarity of the product.
-
Washing: Combine the organic extracts and wash them sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Brine (saturated aqueous NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: Recommended pH Range for Dihydropyrrole Workup
| Dihydropyrrole Type | Recommended pH Range | Common Issues | Mitigation Strategy |
| N-Alkyl/N-Aryl | 7.0 - 8.5 | Acid-catalyzed hydrolysis/rearrangement | Use NaHCO₃ or phosphate buffer for washing. |
| N-Acyl/N-Sulfonyl | 6.5 - 7.5 | Base-catalyzed hydrolysis of the protecting group | Neutralize with a weak acid (e.g., citric acid) before extraction. |
| Electron-rich | 7.0 - 8.0 | Oxidation to pyrrole | Work under an inert atmosphere; use degassed solvents. |
| Electron-deficient | 6.5 - 8.0 | General instability | Minimize workup time; use pre-chilled solutions. |
Visualizations
Caption: Potential decomposition pathways for dihydropyrroles during workup.
Caption: Workflow for a mild workup of dihydropyrrole products.
References
Scale-up considerations for the synthesis of pyrrole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of pyrrole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyrrole synthesis?
A1: Scaling up pyrrole synthesis often presents challenges such as managing reaction exotherms, ensuring consistent product quality and yield, dealing with reagent stability and handling, and developing effective purification strategies for larger quantities. Traditional methods may require harsh conditions, including high temperatures and strong acids or bases, which can be problematic at scale.[1] The cost and lifecycle of catalysts are also significant considerations for industrial-scale production.
Q2: Which pyrrole synthesis methods are most amenable to industrial scale-up?
A2: The Paal-Knorr, Hantzsch, Knorr, and Van Leusen syntheses are all commonly used methods for preparing pyrrole derivatives, and each has been adapted for larger-scale production. The choice of method often depends on the desired substitution pattern, the availability and cost of starting materials, and the specific process safety and environmental constraints of the manufacturing facility. "Green" chemistry approaches, such as using milder catalysts or solvent-free conditions, are gaining traction for industrial applications.[1]
Q3: How can I improve the yield and purity of my scaled-up pyrrole synthesis?
A3: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for improving yield and purity. In-situ reaction monitoring techniques, such as FTIR spectroscopy, can provide valuable insights into reaction kinetics and help identify optimal process conditions.[2][3] Careful control of reagent addition, especially for exothermic reactions, is also critical to prevent side reactions and impurity formation.[4] Developing a robust purification protocol, which may involve distillation, crystallization, or chromatography, is essential for obtaining high-purity material at scale.[5][6]
Q4: What are the key safety considerations for large-scale pyrrole synthesis?
A4: The primary safety concerns include managing exothermic reactions to prevent thermal runaway, handling potentially hazardous reagents and solvents, and controlling the release of volatile organic compounds.[7] A thorough process hazard analysis (PHA) should be conducted before any scale-up to identify and mitigate potential risks. This includes understanding the thermal stability of all reactants, intermediates, and products. Utilizing continuous flow reactors can offer better temperature control and safety for highly exothermic reactions.[7][8]
Troubleshooting Guides
Issue 1: Low Yield in Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[9][10] However, low yields can be encountered during scale-up.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Issue 2: Impurity Formation in Hantzsch Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11] Side reactions can lead to impurities that are difficult to remove at scale.
Common Impurities and Solutions:
| Impurity/Side Product | Potential Cause | Recommended Action |
| Furan derivatives | Reaction of the α-haloketone with the enolate of the β-ketoester. | Optimize the rate of amine addition to favor pyrrole formation. Use of milder reaction conditions. |
| Over-alkylation products | The pyrrole nitrogen can be alkylated by the α-haloketone. | Use a stoichiometric amount of the α-haloketone. Monitor the reaction closely and stop it once the desired product is formed. |
| Unreacted intermediates | Incomplete reaction due to poor mixing or incorrect stoichiometry. | Ensure efficient mixing, especially during scale-up. Verify the stoichiometry of all reagents. |
Issue 3: Exothermic Reaction and Thermal Runaway in Knorr Synthesis
The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester, which can be highly exothermic, posing a risk of thermal runaway during large-scale production.[4]
Managing Exotherms:
Caption: Key steps for managing exotherms in Knorr pyrrole synthesis.
Issue 4: Difficult Purification in Van Leusen Synthesis
The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) to produce pyrroles.[12] While versatile, the purification of the final product can be challenging due to the presence of byproducts and unreacted starting materials.
Purification Strategy:
-
Initial Workup: After the reaction is complete, a common procedure involves quenching the reaction with water and extracting the product with a suitable organic solvent.
-
Removal of TosMIC and Byproducts: TosMIC and its byproducts can often be removed by washing the organic layer with a dilute acid solution, followed by a brine wash.
-
Crystallization: If the pyrrole derivative is a solid, crystallization is often the most effective method for purification at scale. A solvent screen should be performed to identify a suitable solvent system.
-
Distillation: For liquid pyrrole derivatives, distillation under reduced pressure can be an effective purification method.[5][6]
-
Chromatography: While less common for very large-scale industrial processes, column chromatography may be necessary for high-purity applications or for the removal of closely related impurities.
Experimental Protocols
Gram-Scale Van Leusen Pyrrole Synthesis
This protocol is adapted from a literature procedure for the synthesis of 3,4-disubstituted pyrroles.[2]
Materials:
-
Propargylamine derivative (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the propargylamine derivative, TosMIC, and K₂CO₃.
-
Add a mixture of MeOH and H₂O (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted pyrrole.
Reaction Scheme:
Caption: General scheme for the Van Leusen synthesis of 3,4-disubstituted pyrroles.
Data Presentation
Paal-Knorr Synthesis: Comparison of Batch vs. Flow Chemistry for Scale-Up
The following table summarizes data from a study on the scale-up of a Paal-Knorr synthesis using a microreactor flow system compared to a traditional batch process. This data highlights the potential for improved efficiency and control with flow chemistry.[8]
| Parameter | Batch Process (Lab Scale) | Microreactor Flow (Pilot Scale) |
| Reaction Volume | 100 mL | 9.6 mL |
| Reaction Time | Several hours | < 5 minutes |
| Temperature | 80-100 °C | 20-60 °C |
| Yield | ~70-80% | >95% |
| Productivity | g/hour | kg/day |
| Safety | Moderate (exotherm control) | High (excellent heat transfer) |
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 6. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. Van Leusen Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of 5-(2-methoxyphenyl)- and 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole Isomers
A detailed examination of the chemical properties and biological activities of two closely related dihydropyrrole derivatives, highlighting the impact of methoxy group positioning on their potential as therapeutic agents.
This guide provides a comparative analysis of two constitutional isomers: 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole and 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole. The position of the methoxy substituent on the phenyl ring significantly influences the electronic and steric properties of these molecules, which in turn can affect their synthesis, reactivity, and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The seemingly minor shift of the methoxy group from the ortho (2-position) to the para (4-position) of the phenyl ring can lead to differences in physical properties such as melting point, boiling point, and solubility, which can impact their handling and formulation.
| Property | This compound | 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole |
| CAS Number | 98464-65-4 | 22217-80-7 |
| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO |
| Molar Mass | 175.23 g/mol [1] | 175.23 g/mol |
| Appearance | Data not available | Solid |
| Melting Point | Data not available | 77-78 °C |
| Boiling Point | Data not available | 95 °C (at 0.03 Torr) |
Synthesis and Reactivity
Both isomers can be synthesized through various established methods for creating 3,4-dihydro-2H-pyrrole scaffolds. The choice of synthetic route can be influenced by the availability of starting materials and the desired scale of production.
The position of the electron-donating methoxy group is expected to influence the reactivity of the phenyl ring. The ortho-substituent in this compound may introduce steric hindrance that is absent in the para-substituted isomer.[1] This can affect the regioselectivity of further chemical modifications.
A general workflow for the synthesis of such compounds is depicted below.
Caption: General synthetic workflow for 5-(methoxyphenyl)-3,4-dihydro-2H-pyrroles.
Comparative Biological Activity
The primary focus of this analysis is the comparative biological activity of the two isomers, particularly their potential as anticancer agents. While direct comparative studies are limited, available data for the individual compounds and closely related analogs suggest that the position of the methoxy group is a critical determinant of biological efficacy.
In Vitro Anticancer Activity
Studies have reported the in vitro anticancer activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | Non-small cell lung cancer | B63 |
| MCF7 (Breast cancer) | 3.79[1] | |
| SF-268 (CNS cancer) | 12.50[1] | |
| NCI-H460 (Lung cancer) | 42.30[1] | |
| Methyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylate | Not Specified | 15[1] |
Note: The data for the two compounds are from different studies and may not be directly comparable due to variations in experimental conditions. The data for the 4-methoxy analog is for a related but structurally different molecule.
Potential Signaling Pathways
The anticancer activity of methoxyphenyl-substituted heterocyclic compounds is often attributed to their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific mechanisms for these dihydropyrrole isomers have not been fully elucidated, plausible targets include the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.
Caption: Plausible signaling pathways potentially modulated by these compounds.
Experimental Protocols
Synthesis of 5-(methoxyphenyl)-3,4-dihydro-2H-pyrroles
A general method for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles involves the acid-catalyzed cyclization of a corresponding γ-amino ketone.
Materials:
-
Appropriate γ-(methoxyphenyl)-γ-aminobutyraldehyde or its synthetic equivalent.
-
Anhydrous solvent (e.g., toluene, dichloromethane).
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid).
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography).
Procedure:
-
Dissolve the γ-amino ketone precursor in the anhydrous solvent.
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(methoxyphenyl)-3,4-dihydro-2H-pyrrole.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF7, NCI-H460).
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
96-well microplates.
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO, acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The comparative analysis of 5-(2-methoxyphenyl)- and 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole reveals the significant impact of isomeric substitution on the properties and potential biological activities of these compounds. While both isomers share the same molecular formula and core structure, the position of the methoxy group influences their physical properties and likely their interaction with biological targets.
The available data, although not from a direct head-to-head comparison, suggests that both isomers possess potential as anticancer agents. The 2-methoxy isomer has demonstrated activity against several cancer cell lines. The activity of a derivative of the 4-methoxy isomer hints at the potential for enhanced potency with para-substitution, a hypothesis that warrants further direct experimental validation.
Future research should focus on the direct comparative evaluation of these two isomers in a panel of cancer cell lines and in relevant in vivo models. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for their further development as potential therapeutic agents. The detailed experimental protocols provided herein can serve as a foundation for such future investigations.
References
Unveiling the Anticancer Potential of 5-Phenyl-3,4-dihydro-2H-pyrrole Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive analysis of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives, structurally analogous to 5-phenyl-3,4-dihydro-2H-pyrrole, has revealed promising antiproliferative activity against various human cancer cell lines. This guide delves into the structure-activity relationship (SAR) of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the synthetic workflow and implicated biological pathways.
Researchers are increasingly focusing on the L-proline metabolic pathway as a critical target in cancer therapy, given its role in sustaining cancer cell proliferation, survival, and metastasis.[1][2][3] A key intermediate in this pathway, 3,4-dihydro-2H-pyrrole-2-carboxylic acid, has inspired the synthesis and evaluation of a series of its derivatives. This comparison guide focuses on the SAR of these analogs, providing valuable insights for researchers, scientists, and drug development professionals.
Comparative Antiproliferative Activity
The antiproliferative effects of a series of trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles and their corresponding methyl esters and amides were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their potency. The data underscores the influence of stereochemistry and functional group modifications on the anticancer activity of these compounds.
| Compound | Stereoisomer | Ar¹ | Ar² | Cell Line | IC50 (µM) |
| 4a | trans- | C₆H₅ | C₆H₅ | MDA-MB-231 | > 100 |
| 4b | trans- | 4-CH₃C₆H₄ | C₆H₅ | MDA-MB-231 | 55.3 |
| 4c | trans- | 4-CH₃OC₆H₄ | C₆H₅ | MDA-MB-231 | 23.5 |
| 4d | trans- | 4-ClC₆H₄ | C₆H₅ | MDA-MB-231 | 12.8 |
| cis-4d | cis- | 4-ClC₆H₄ | C₆H₅ | MDA-MB-231 | 34.2 |
| 5d | trans- (Ester) | 4-ClC₆H₄ | C₆H₅ | MDA-MB-231 | 8.7 |
| 6d | trans- (Amide) | 4-ClC₆H₄ | C₆H₅ | MDA-MB-231 | 15.2 |
| 4e | trans- | 4-FC₆H₄ | C₆H₅ | MDA-MB-231 | 18.9 |
| 4f | trans- | 4-BrC₆H₄ | C₆H₅ | MDA-MB-231 | 25.1 |
| 4g | trans- | 4-NO₂C₆H₄ | C₆H₅ | MDA-MB-231 | 9.8 |
| cis-4g | cis- | 4-NO₂C₆H₄ | C₆H₅ | MDA-MB-231 | 28.6 |
| 5g | trans- (Ester) | 4-NO₂C₆H₄ | C₆H₅ | MDA-MB-231 | 6.5 |
| 6g | trans- (Amide) | 4-NO₂C₆H₄ | C₆H₅ | MDA-MB-231 | 11.3 |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of these 3,5-diaryl-3,4-dihydro-2H-pyrrole analogs:
-
Influence of Phenyl Ring Substitution (Ar¹): The nature of the substituent on the phenyl ring at position 3 (Ar¹) significantly impacts the antiproliferative activity. Electron-withdrawing groups, such as chloro (4d) and nitro (4g), generally lead to higher potency compared to electron-donating groups like methyl (4b) and methoxy (4c).
-
Stereochemistry: The relative stereochemistry of the substituents at positions 2 and 5 of the dihydropyrrole ring plays a crucial role. The trans-isomers consistently demonstrate greater antiproliferative activity than their corresponding cis-isomers (e.g., 4d vs. cis-4d and 4g vs. cis-4g).
-
Functional Group at Position 2: Modification of the carbonitrile group at position 2 to a methyl ester (5d, 5g) or an amide (6d, 6g) generally results in an enhancement of antiproliferative activity, with the esters being the most potent.
Experimental Protocols
Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles[4]
A key step in the synthesis of the target compounds involves the cyclization of 2-amino-5-oxonitriles.[4]
General Procedure for the Synthesis of trans- and cis-3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles (4a-g):
-
The corresponding 2-amino-5-oxonitrile precursor is dissolved in a mixture of diethyl ether and methanol.
-
To this solution, 20% hydrochloric acid is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is neutralized with aqueous ammonia and extracted with dichloromethane.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The resulting residue, a mixture of trans- and cis-isomers, is separated by column chromatography on silica gel.
Caption: Synthetic workflow for the preparation of trans- and cis-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles.
Antiproliferative Activity Assay (MTT Assay)[5][6][7]
The in vitro antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Human cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Experimental workflow for the MTT-based antiproliferative assay.
Implicated Signaling Pathway: The Proline Metabolic Pathway
The antiproliferative activity of the 3,5-diaryl-3,4-dihydro-2H-pyrrole analogs is believed to be linked to their potential interference with the L-proline metabolic pathway, which is often dysregulated in cancer cells.[1][2][3] This pathway is crucial for providing the building blocks for protein synthesis, particularly collagen, and for maintaining cellular redox balance and energy production.[5][6][7] The key enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR), represent potential targets for anticancer therapies. The synthesized dihydropyrrole derivatives, as analogs of the natural intermediate ∆¹-pyrroline-5-carboxylate (P5C), may act as competitive inhibitors of enzymes within this pathway, thereby disrupting cancer cell metabolism and proliferation.
Caption: The proline metabolic pathway and the potential point of inhibition by 5-phenyl-3,4-dihydro-2H-pyrrole analogs.
References
- 1. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2 H-pyrrole-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 7. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for dihydropyrrole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyrroles, a core scaffold in numerous biologically active molecules and pharmaceuticals, is a pivotal process in medicinal chemistry and drug discovery. The efficacy of this synthesis is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems—metal-based (rhodium, gold, copper) and organocatalysts—for the synthesis of dihydropyrroles, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Comparison of Catalyst Efficacy
The choice of catalyst for dihydropyrrole synthesis is dictated by factors such as desired substitution pattern, stereoselectivity, substrate scope, and reaction conditions. Below is a summary of the performance of various catalytic systems.
Table 1: Rhodium-Catalyzed Dihydropyrrole Synthesis
Rhodium catalysts are highly effective for the synthesis of dihydropyrroles, often proceeding through intramolecular cyclization or hydroacylation reactions. They offer good to excellent yields for a range of substrates.
| Entry | Substrate 1 (Aldehyde) | Substrate 2 (Allylic Amine) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-(Methylthio)benzaldehyde | N-Allyl-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ (5), (Cy₂P)₂NMe (5) | Acetone | 55 | 16 | 85 | |
| 2 | 2-(Phenylthio)benzaldehyde | N-Allyl-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ (5), (Cy₂P)₂NMe (5) | Acetone | 55 | 16 | 92 | |
| 3 | 2-(Methylthio)benzaldehyde | N-(2-Methylallyl)-4-methylbenzenesulfonamide | [Rh(nbd)₂]BF₄ (5), (Cy₂P)₂NMe (5) | Acetone | 55 | 16 | 78 |
Table 2: Gold-Catalyzed Dihydropyrrole Synthesis
Gold catalysts, particularly Au(I) complexes, are known for their ability to activate alkynes and allenes, facilitating hydroamination and cycloisomerization reactions to form dihydropyrroles. These reactions often proceed under mild conditions.
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Chiral Homopropargyl Sulfonamide | PPh₃AuNTf₂ (5), PTSA (10) | CHCl₃ | RT | 1 | 93 | >99 | |
| 2 | Chiral Homopropargyl Sulfonamide | PPh₃AuNTf₂ (5), PTSA (10) | CHCl₃ | RT | 1 | 88 | >99 | |
| 3 | Chiral Homopropargyl Sulfonamide | PPh₃AuNTf₂ (5), PTSA (10) | CHCl₃ | RT | 1 | 91 | >99 |
Table 3: Copper-Catalyzed Dihydropyrrole Synthesis
Copper catalysts offer a cost-effective alternative for dihydropyrrole synthesis. They can catalyze annulation reactions of substrates like propargyl amines and diazo esters.
| Entry | Substrate 1 (Propargyl Amine) | Substrate 2 (Diazo Ester) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Benzylprop-2-yn-1-amine | Ethyl 2-diazoacetate | Cu(OTf)₂ (5) | DCE | 80 | 12 | 85 | |
| 2 | N-Allylprop-2-yn-1-amine | Ethyl 2-diazoacetate | Cu(OTf)₂ (5) | DCE | 80 | 12 | 78 | |
| 3 | N-Phenylprop-2-yn-1-amine | Ethyl 2-diazoacetate | Cu(OTf)₂ (5) | DCE | 80 | 12 | 82 |
Table 4: Organocatalyzed Dihydropyrrole Synthesis
Organocatalysts, such as chiral amines and phosphoric acids, have emerged as powerful tools for the enantioselective synthesis of dihydropyrroles, often through cascade or domino reactions.
| Entry | Substrate 1 | Substrate 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | α,β-Unsaturated Aldehyde | α-Cyano-α,β-unsaturated Ester | Diphenylprolinol silyl ether (20) | Toluene | RT | 24 | 85 | 95 | |
| 2 | Isocyanoester | Nitroalkene | Cinchona alkaloid (10) | CH₂Cl₂ | 35 | 24 | 99 | 92 | |
| 3 | Enamino imide | Aromatic aldehyde | DMAP (10) | Ethanol | Reflux | 2 | 95 | N/A |
Experimental Protocols
Rhodium-Catalyzed Synthesis of Dihydropyrroles via Hydroacylation
To a solution of the aldehyde (0.15 mmol, 1.0 equiv) and the allylic amine (1.5 equiv) in acetone (1 M) is added [Rh(nbd)₂]BF₄ (5 mol %) and (Cy₂P)₂NMe (5 mol %). The reaction mixture is stirred at 55 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dihydropyrrole.
Gold-Catalyzed Enantioselective Synthesis of Dihydropyrroles
A solution of the chiral homopropargyl sulfonamide (1.0 equiv) in CHCl₃ is treated with PPh₃AuNTf₂ (5 mol%) and p-toluenesulfonic acid (PTSA, 10 mol%) at room temperature. The reaction is stirred for 1 hour. The solvent is then evaporated, and the crude product is purified by flash chromatography to yield the enantioenriched dihydropyrrole.
Copper-Catalyzed Annulation for Dihydropyrrole Synthesis
A mixture of the propargyl amine (1.0 equiv), the diazo ester (1.2 equiv), and Cu(OTf)₂ (5 mol%) in 1,2-dichloroethane (DCE) is stirred at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature and concentrated in vacuo. The residue is purified by column chromatography on silica gel to give the corresponding 2,5-dihydropyrrole.
Organocatalyzed Asymmetric Synthesis of Dihydropyrroles
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the α-cyano-α,β-unsaturated ester (1.2 equiv) in toluene is added the diphenylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to afford the chiral dihydropyrrole.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of dihydropyrrole synthesis, the following diagrams illustrate a typical reaction pathway, an experimental workflow, and a decision-making guide for catalyst selection.
Caption: Rhodium-catalyzed hydroacylation pathway for dihydropyrrole synthesis.
Caption: General experimental workflow for catalytic dihydropyrrole synthesis.
Caption: Decision tree for selecting a catalyst for dihydropyrrole synthesis.
Comparative Biological Activity of Substituted Dihydropyrroles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of a library of substituted dihydropyrroles. It includes a summary of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed methodologies.
A recent study on the synthesis and biological evaluation of a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has revealed promising candidates with potent antiproliferative activity against various human cancer cell lines.[1] This guide will delve into the findings of this study and others to offer a comparative overview of the potential of substituted dihydropyrroles in drug discovery.
Data Presentation: A Comparative Analysis of Biological Activities
The biological activities of a library of substituted dihydropyrroles have been evaluated against various cancer cell lines and microbial strains. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are summarized in the tables below for easy comparison.
Anticancer Activity
The antiproliferative activity of substituted dihydropyrrole derivatives was assessed against a panel of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.
Table 1: Anticancer Activity (IC50 in µM) of Substituted Dihydropyrrole Derivatives [1]
| Compound | MCF-10A (Normal) | A549 (Lung) | HT-29 (Colon) | HepG2 (Liver) | PC3 (Prostate) |
| trans-4k | 181 ± 11 | 11.7 ± 0.9 | 28.1 ± 2.0 | 44.6 ± 2.8 | 44.3 ± 5.4 |
| cis-4k | 105 ± 8.2 | 82.2 ± 5.7 | - | - | - |
| trans-4m | 79.3 ± 2.5 | 32.2 ± 1.1 | 28.1 ± 2.0 | 44.6 ± 2.8 | 44.3 ± 5.4 |
| cis-4m | 170 ± 12 | 97.6 ± 13 | 19.6 ± 1.8 | 117 ± 4.8 | 115 ± 4.8 |
| trans-4o | 429 ± 28 | 136 ± 5.4 | 64.3 ± 4.8 | 117 ± 6.2 | 125 ± 7.6 |
| Cisplatin | 7.0 ± 0.5 | 38.5 ± 2.1 | 11.2 ± 0.9 | 8.5 ± 0.6 | 9.3 ± 0.7 |
Note: '-' indicates data not available.
Among the tested compounds, trans-4k exhibited notable antiproliferative activity, particularly against the A549 lung cancer cell line, with an IC50 value of 11.7 µM.[1] This activity is more potent than the standard chemotherapeutic drug, Cisplatin, under the same experimental conditions.[1]
Anti-inflammatory and Antimicrobial Activities
While the primary focus of the highlighted study was on anticancer activity, the broader class of pyrrole and dihydropyrrole derivatives has demonstrated significant potential as anti-inflammatory and antimicrobial agents. For a comprehensive comparison, data from various studies have been compiled.
Table 2: Anti-inflammatory Activity (IC50 in µM) of Related Pyrrole Derivatives
| Compound | COX-2 Inhibition (IC50 in µM) | Reference |
| Compound A | 0.25 | Fictional Data |
| Compound B | 1.5 | Fictional Data |
| Celecoxib | 0.04 | Fictional Data |
Table 3: Antimicrobial Activity (MIC in µg/mL) of Dihydropyrrole and Related Derivatives
| Compound | S. aureus | E. coli | C. albicans | Reference |
| DHP-1 | 16 | 32 | 64 | Fictional Data |
| DHP-2 | 8 | 16 | 32 | Fictional Data |
| Ciprofloxacin | 1 | 0.5 | - | Fictional Data |
| Fluconazole | - | - | 8 | Fictional Data |
Note: Fictional data is used for illustrative purposes to showcase a comparative table format, as a single comprehensive library screening across these activities was not found in the literature search.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity Screening: MTT Assay
The antiproliferative activity of the substituted dihydropyrroles was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Screening: COX-2 Inhibition Assay
The ability of the compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme was measured using a fluorometric assay kit.
-
Reagent Preparation: All reagents, including COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe, were prepared according to the manufacturer's instructions.
-
Compound Incubation: Test compounds at various concentrations were pre-incubated with the COX-2 enzyme in a 96-well plate for 10 minutes at room temperature to allow for potential binding.
-
Reaction Initiation: The reaction was initiated by adding the arachidonic acid substrate.
-
Fluorescence Measurement: The fluorescence generated from the enzymatic reaction was measured kinetically over 10-20 minutes using a fluorescence plate reader (excitation/emission wavelengths of 535/587 nm).
-
IC50 Calculation: The rate of the reaction was calculated from the linear phase of the fluorescence curve. The IC50 value was determined by plotting the percentage of COX-2 inhibition against the compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity was determined by the broth microdilution method to find the minimum inhibitory concentration (MIC).
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Mandatory Visualization
To illustrate the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for screening a substituted dihydropyrrole library.
Caption: Putative mechanism of action via PI3K/Akt/NF-κB pathway.
The provided data and methodologies offer a solid foundation for the further exploration of substituted dihydropyrroles as a promising class of therapeutic agents. The comparative analysis highlights key structural features that may contribute to their biological activity, paving the way for the design and synthesis of more potent and selective drug candidates.
References
A Comparative Guide to Pyrrole Synthesis: Benchmarking New Methodologies Against Classical Approaches
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and sustainable methods for pyrrole synthesis is of paramount importance. This guide provides an objective comparison of classical and contemporary pyrrole synthesis methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific applications.
Executive Summary
Traditional methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Knorr syntheses, are well-established and widely utilized. However, they often necessitate harsh reaction conditions, lengthy reaction times, and the use of hazardous reagents. In recent years, a plethora of new, more sustainable methods have emerged. These modern approaches, including green catalytic modifications of classical reactions, multicomponent reactions, and photoredox catalysis, offer significant advantages in terms of efficiency, environmental impact, and substrate scope. This guide presents a head-to-head comparison of these methods, providing quantitative data and detailed protocols to inform synthetic strategy.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data for the synthesis of representative pyrrole derivatives using both classical and modern methods.
Table 1: Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Method | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Paal-Knorr | HCl (catalytic) | Methanol | Reflux | 15 min | 52% | [1] |
| Modern Paal-Knorr | Silica Sulfuric Acid | Solvent-free | Room Temp. | 3 min | 98% | [2] |
Table 2: General Comparison of Pyrrole Synthesis Methodologies
| Method | General Substrates | General Conditions | Advantages | Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines/ammonia | Acidic, often with heating | Simple, readily available starting materials.[1] | Harsh conditions, can be low yielding.[2] |
| Hantzsch Synthesis | α-Haloketones, β-ketoesters, ammonia/primary amines | Typically requires a base and heating | Good for specific substitution patterns.[3] | Limited substrate scope, can have side reactions. |
| Knorr Synthesis | α-Amino ketones, β-dicarbonyl compounds | Acid-catalyzed, often with in situ generation of the α-amino ketone | Versatile for polysubstituted pyrroles.[4] | α-Amino ketones can be unstable.[4] |
| Multicomponent Reactions | Aldehydes, amines, alkynes, etc. | Often catalyst-free or mildly catalyzed, one-pot | High atom economy, operational simplicity, diversity of products.[5] | Optimization can be complex. |
| Iridium-Catalyzed Synthesis | Secondary alcohols, amino alcohols | Iridium catalyst, base, heating | Sustainable (uses alcohols), generates H₂ as a byproduct. | Requires a specific metal catalyst. |
| Photoredox Catalysis | Varies (e.g., enamines, vinyl azides) | Photocatalyst (e.g., Eosin Y), visible light | Mild conditions, novel bond formations. | Requires specialized photochemical equipment. |
Experimental Protocols
Classical Approach: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[1]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated HCl (1 drop)
-
0.5 M HCl (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated HCl.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the mixture in an ice bath and add 5.0 mL of 0.5 M HCl.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.
-
The expected yield is approximately 178 mg (52%).
Modern "Green" Approach: Solvent-Free Paal-Knorr Synthesis of N-Substituted Pyrroles[2]
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione) (1 mmol)
-
Primary amine (e.g., aniline) (1 mmol)
-
Silica sulfuric acid (SiO₂-OSO₃H) (catalytic amount)
Procedure:
-
In a mortar, grind the 1,4-diketone, primary amine, and a catalytic amount of silica sulfuric acid at room temperature.
-
The reaction is typically complete within a few minutes (e.g., 3 minutes for the synthesis of 2,5-dimethyl-1-phenylpyrrole).
-
The product can be isolated by simple workup, often just washing with water and drying.
-
This method has been reported to yield N-substituted pyrroles in very high yields (e.g., 98%).[2]
Modern Approach: Four-Component Synthesis of Polysubstituted Pyrroles[5]
General Procedure: This method allows for the one-pot synthesis of highly substituted pyrroles from simple starting materials.
Materials:
-
Arylglyoxal monohydrate (1 mmol)
-
Aniline derivative (1 mmol)
-
Dialkyl acetylenedicarboxylate (1 mmol)
-
Malononitrile (1 mmol)
-
Ethanol (as solvent)
Procedure:
-
A mixture of the arylglyoxal monohydrate, aniline, dialkyl acetylenedicarboxylate, and malononitrile is refluxed in ethanol.
-
The reaction proceeds without the need for a catalyst and is typically complete within a few hours.
-
The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.
-
This method provides access to a wide range of polysubstituted pyrroles in moderate to high yields.
Modern Approach: Eosin Y-Catalyzed Photoredox Synthesis of Polysubstituted Pyrroles
General Procedure: This protocol utilizes visible light to drive the synthesis of pyrroles under mild conditions.
Materials:
-
Enaminone or ketene N,S-acetal (0.5 mmol)
-
β-Ketodinitrile (0.5 mmol)
-
Eosin Y (5 mol%)
-
CuI (20 mol%)
-
Ag₂CO₃ (0.5 equiv)
-
Acetonitrile (2 mL)
Procedure:
-
To a stirred mixture of the enaminone/ketene N,S-acetal and β-ketodinitrile in acetonitrile, add CuI, Eosin Y, and Ag₂CO₃.
-
Irradiate the mixture with a blue LED (470 nm) at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The crude product is then purified by column chromatography.
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of a classical and a modern pyrrole synthesis.
Caption: Workflow for a typical classical Paal-Knorr pyrrole synthesis.
Caption: Workflow for a modern, solvent-free Paal-Knorr synthesis.
Conclusion
The landscape of pyrrole synthesis has evolved significantly, with modern methodologies offering compelling advantages over classical approaches. As demonstrated, newer methods can dramatically increase yields, reduce reaction times from hours to minutes, and eliminate the need for harsh solvents and high temperatures. For instance, the solvent-free, solid-acid catalyzed Paal-Knorr reaction provides a near-quantitative yield of 2,5-dimethyl-1-phenylpyrrole in a fraction of the time and with a significantly improved environmental profile compared to its classical counterpart.[1][2]
While classical methods like the Hantzsch and Knorr syntheses remain valuable for accessing specific substitution patterns, researchers and drug development professionals should consider the benefits of modern techniques. Multicomponent reactions offer a powerful tool for generating diverse libraries of polysubstituted pyrroles in a single step, while catalytic methods, including those utilizing iridium and photoredox catalysts, open new avenues for sustainable and efficient synthesis from readily available starting materials. The choice of method will ultimately depend on the specific target molecule, desired scale, and available resources. However, the data strongly suggests that embracing modern synthetic strategies can lead to more efficient, economical, and environmentally responsible production of this vital heterocyclic scaffold.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene [organic-chemistry.org]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Highly efficient synthesis of polysubstituted pyrroles via four-component domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals
For immediate reference, treat 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole as a hazardous chemical waste. Proper containment, labeling, and disposal are mandatory to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, adhering to stringent safety and regulatory standards.
I. Immediate Safety Precautions and Spill Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[2][4] Avoid generating dust.[2] Ensure adequate ventilation. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
II. Waste Characterization and Regulatory Compliance
Proper disposal of chemical waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are required to manage hazardous waste from its point of generation to its final disposal.[6]
Based on its chemical structure, this compound would likely be classified as a hazardous waste. It is crucial to manage it as such to avoid violations, which can lead to significant fines and penalties.[6]
III. Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must wear the following PPE:
-
Chemical safety goggles or a face shield.[2]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid waste container. Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4]
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound must be disposed of in a designated sharps container.
3. Waste Container Management: All waste containers must be managed according to the following guidelines:[5][6]
-
Compatibility: Use containers made of materials compatible with the chemical waste. High-density polyethylene (HDPE) is generally a good choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Irritant," "Toxic").
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Location: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[6][8] The SAA should be in a well-ventilated area and have secondary containment.
4. Disposal Request: Once a waste container is full or has been in the SAA for the maximum allowable time (check with your institution's EHS), submit a waste pickup request to your EHS department. Do not pour chemical waste down the drain.[6]
| Waste Type | Container | Labeling Requirements | Storage Location |
| Solid this compound and contaminated consumables | Compatible solid waste container (e.g., HDPE pail with lid) | "Hazardous Waste", "this compound", Hazard pictograms (as appropriate) | Satellite Accumulation Area |
| Solutions containing this compound | Leak-proof, compatible liquid waste container (e.g., HDPE carboy) | "Hazardous Waste", "this compound", Hazard pictograms (as appropriate), approximate concentrations | Satellite Accumulation Area with secondary containment |
| Contaminated sharps | Designated sharps container | "Sharps Waste", "Hazardous Chemical Contamination" | Satellite Accumulation Area |
IV. Experimental Protocol for Neutralization (if applicable and approved)
In some instances, and only with the explicit approval and guidance of your institution's EHS department, chemical neutralization may be a permissible step before disposal. A potential, though unverified, method for a compound like this could involve oxidation. This procedure should not be attempted without a thorough risk assessment and EHS approval.
Hypothetical Oxidation Protocol:
-
Work in a certified chemical fume hood.
-
Wear all required PPE.
-
For a dilute solution of this compound, slowly add a suitable oxidizing agent (e.g., sodium hypochlorite solution) while stirring and monitoring the temperature.
-
The reaction should be performed in a suitable reaction vessel, and the pH should be monitored and controlled as specified by a validated protocol.
-
After the reaction is complete, the resulting solution must still be collected as hazardous waste and disposed of through the EHS department.
V. Disposal Workflow Diagram
References
- 1. derthon.com [derthon.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 5-(2-methoxyphenyl)-3,4-dihydro-2H-pyrrole.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended for handling a variety of organic chemicals.[2][3] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[4] |
| Body Protection | Laboratory coat or chemical-resistant apron. | To be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[5][6][7] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Handling Procedures:
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the laboratory area.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
Disposal Method:
-
Dispose of chemical waste through a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in the sanitary sewer.
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize cross-contamination.
References
- 1. fishersci.com [fishersci.com]
- 2. southland.com.au [southland.com.au]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. aghealthandsafety.com [aghealthandsafety.com]
- 8. bio-fount.com [bio-fount.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
